Cloral betaine
Beschreibung
Eigenschaften
CAS-Nummer |
2218-68-0 |
|---|---|
Molekularformel |
C7H14Cl3NO4 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.C2H3Cl3O2/c1-6(2,3)4-5(7)8;3-2(4,5)1(6)7/h4H2,1-3H3;1,6-7H |
InChI-Schlüssel |
ONAOIDNSINNZOA-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |
Kanonische SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |
Aussehen |
Solid powder |
melting_point |
122.5-124.4 |
Andere CAS-Nummern |
2218-68-0 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chloral betaine; Cloral betaina; Cloralum betainum; Somilan; Somnalchlor |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Chloral Betaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral betaine, also known as cloral betaine, is a sedative-hypnotic drug that has been in clinical use for decades.[1] It is a chemical complex of chloral hydrate and betaine (trimethylglycine).[1] This technical guide provides a comprehensive overview of the chemical properties and structure of chloral betaine, intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Chemical Structure and Identification
Chloral betaine is a salt-like complex formed between chloral hydrate and betaine. The structure is characterized by an ionic interaction between the carboxylate group of betaine and the hydrated chloral molecule.
Table 1: Structural and Identification Data for Chloral Betaine
| Identifier | Value | Reference |
| IUPAC Name | 2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate | [2] |
| CAS Number | 2218-68-0 | [3] |
| Molecular Formula | C₇H₁₄Cl₃NO₄ | [2] |
| SMILES | C--INVALID-LINK--(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O | [1] |
| InChI Key | ONAOIDNSINNZOA-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of chloral betaine are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Chloral Betaine
| Property | Value | Reference |
| Molecular Weight | 282.55 g/mol | [3] |
| Melting Point | 122.5-124.5 °C | [3] |
| Boiling Point | Decomposes upon heating. | N/A |
| Solubility | Soluble in water and ethanol. | [4] |
| pKa | Data not available. | N/A |
| Appearance | Colorless prisms or white crystalline powder. | [5] |
Experimental Protocols
Synthesis of Chloral Betaine
A common method for the synthesis of chloral betaine involves the direct reaction of chloral hydrate with betaine hydrate.[4]
Protocol:
-
An intimate mixture of betaine hydrate (67.5 g) and chloral hydrate (100 g) is prepared.
-
The mixture is warmed to approximately 60°C, at which point an exothermic reaction occurs, and the mixture becomes a paste.
-
The paste is stirred at 60°C for 30 minutes.
-
Upon cooling, the residue solidifies.
-
The solid product is then recrystallized from a small amount of water to yield hard, colorless prisms of chloral betaine.[4]
Analytical Methods
The analysis of chloral betaine can be challenging due to its nature as a complex. In solution, it readily dissociates into chloral hydrate and betaine.[6] Therefore, analytical methods often focus on the quantification of its active component, chloral hydrate, or its main metabolite, trichloroethanol.
High-Performance Liquid Chromatography (HPLC) for Chloral Hydrate:
-
Principle: Reversed-phase HPLC can be used for the determination of chloral hydrate, often requiring a derivatization step to enhance detection.
-
Derivatization Reagent: 1,2-benzenedithiol can be used as a derivatization reagent.
-
Detection: UV detection at 220 nm.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Trichloroethanol:
-
Principle: GC-MS is a sensitive method for the detection and quantification of trichloroethanol, the primary active metabolite of chloral hydrate, in biological samples.
-
Sample Preparation: Blood, urine, or stomach contents can be analyzed.
-
Quantification: The method can quantify trichloroethanol levels to assess exposure and metabolism.[8]
Mechanism of Action and Metabolism
Chloral betaine functions as a prodrug for chloral hydrate. Following oral administration, it dissociates in the gastrointestinal tract to release chloral hydrate and betaine.[6]
dot
Caption: Metabolic pathway of chloral betaine.
The hypnotic and sedative effects are primarily due to trichloroethanol, a metabolite of chloral hydrate.[1] Trichloroethanol potentiates the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[6]
Experimental Workflows
The development and quality control of pharmaceutical formulations containing chloral betaine involve a series of experimental workflows.
dot
Caption: General workflow for pharmaceutical analysis.
Conclusion
This technical guide has summarized the key chemical properties and structural aspects of chloral betaine. The information provided, including identification data, physicochemical properties, synthesis protocols, and an overview of its mechanism of action, serves as a foundational resource for professionals in the pharmaceutical sciences. While quantitative data for some properties remain elusive due to the compound's nature, the compiled information offers a robust starting point for further research and development activities involving chloral betaine.
References
- 1. Chloral betaine - Wikipedia [en.wikipedia.org]
- 2. Chloral Betaine | C7H14Cl3NO4 | CID 16676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloral Betaine [drugfuture.com]
- 4. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Chloral hydrate overdose: trichloroethanol detection by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Preparation of Chloral Betaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of Chloral betaine, a sedative-hypnotic agent. The document details the primary synthetic routes, including the direct reaction of betaine with chloral hydrate and an alternative method starting from betaine hydrochloride. It offers in-depth experimental protocols, quantitative data on reaction parameters, and key physical and chemical properties of the compound. Visual diagrams illustrating the synthetic workflow and chemical reaction are included to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceutical compounds.
Introduction
Chloral betaine, with the chemical formula C₇H₁₄Cl₃NO₄, is a complex of chloral hydrate and betaine.[1][2] It functions as a prodrug, releasing chloral hydrate upon ingestion, which is then metabolized to the active hypnotic agent, trichloroethanol.[2] This compound offers the therapeutic effects of chloral hydrate in a solid dosage form, mitigating the unpleasant taste and odor associated with liquid chloral hydrate.[3] This guide focuses on the chemical synthesis and purification of Chloral betaine, providing detailed methodologies for laboratory and potential scale-up applications.
Chemical Synthesis
The primary and most direct method for the synthesis of Chloral betaine involves the reaction of betaine (or its hydrate) with chloral hydrate. An alternative route utilizes betaine hydrochloride as the starting material.
Synthesis from Betaine/Betaine Hydrate and Chloral Hydrate
This method relies on the exothermic reaction between equimolar amounts of betaine (or betaine hydrate) and chloral hydrate.[3] The reaction can be initiated by gentle heating, and the product is readily isolated by crystallization.
Synthesis from Betaine Hydrochloride
An alternative synthesis route begins with betaine hydrochloride. The hydrochloride salt is first neutralized using a base, such as sodium carbonate, to generate free betaine in situ. This is then reacted with chloral hydrate to yield Chloral betaine.[3]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of Chloral betaine.
Protocol 1: Synthesis from Betaine Hydrate and Chloral Hydrate
Materials:
-
Betaine Hydrate
-
Chloral Hydrate
-
Water or Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, intimately mix betaine hydrate and chloral hydrate in approximately equimolar amounts.
-
Gently warm the mixture to approximately 60°C with constant stirring. An exothermic reaction will occur, and the mixture will become a paste.[3]
-
Continue stirring at 60°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Allow the reaction mixture to cool to room temperature, during which it will solidify.
-
Purify the crude product by recrystallization from a minimal amount of hot water or ethanol.
-
Cool the solution slowly to induce the formation of hard, colorless prisms of Chloral betaine.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis from Anhydrous Betaine and Chloral Hydrate
This procedure is identical to Protocol 1, with the substitution of anhydrous betaine for betaine hydrate. The product can be effectively crystallized from ethanol.[3]
Protocol 3: Synthesis from Betaine Hydrochloride
Materials:
-
Betaine Hydrochloride
-
Sodium Carbonate
-
Chloral Hydrate
-
Water
Procedure:
-
Dissolve betaine hydrochloride in a minimal amount of water.
-
Add a molar equivalent of sodium carbonate to the solution to neutralize the hydrochloric acid. Gently warm the solution to facilitate the evolution of carbon dioxide.[3]
-
Once the gas evolution ceases, add a molar equivalent of chloral hydrate to the solution.
-
Warm the reaction mixture to 70-80°C for 10 minutes.[3]
-
Cool the solution overnight at 0°C to induce crystallization of the product.[3]
-
Purify the product by recrystallization from a minimal amount of hot water.
-
Collect the crystals by filtration, wash with cold water, and dry.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of Chloral betaine.
Table 1: Reactant Quantities for Chloral Betaine Synthesis
| Synthesis Method | Starting Material 1 | Quantity (g) | Starting Material 2 | Quantity (g) |
| From Betaine Hydrate | Betaine Hydrate | 67.5 | Chloral Hydrate | 100 |
| From Anhydrous Betaine | Anhydrous Betaine | 58.5 | Chloral Hydrate | 100 |
| From Betaine HCl | Betaine Hydrochloride | 15.4 | Sodium Carbonate | 6.0 |
| (after neutralization) | Chloral Hydrate | 16.6 |
Data sourced from US Patent 3,028,420.[3]
Table 2: Physical and Chemical Properties of Chloral Betaine
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄Cl₃NO₄ | [1] |
| Molecular Weight | 282.55 g/mol | [1] |
| Melting Point | 122.5 - 124.5 °C | [1][3] |
| Appearance | Hard, colorless prisms | [3] |
| CAS Number | 2218-68-0 | [1] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Chloral betaine.
Caption: Workflow for the synthesis of Chloral betaine.
Chemical Reaction
The diagram below depicts the chemical reaction for the formation of Chloral betaine from betaine and chloral hydrate.
Caption: Formation of Chloral betaine.
Conclusion
The synthesis of Chloral betaine is a straightforward process that can be achieved through the direct reaction of its constituent components. The methodologies presented in this guide, derived from established literature, provide a solid foundation for the laboratory preparation of this compound. The provided quantitative data and visual diagrams are intended to facilitate a deeper understanding of the synthesis process for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, which are critical considerations for pharmaceutical applications.
References
A-Technical-Guide-on-the-Discovery-and-History-of-Chloral-Betaine-in-Pharmacology
Introduction
Chloral betaine, a sedative-hypnotic drug, represents a significant development in the quest for safer and more palatable alternatives to chloral hydrate. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of chloral betaine, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The development of chloral betaine is intrinsically linked to the history of its precursor, chloral hydrate.
-
Chloral Hydrate's Emergence: Chloral hydrate was first synthesized in 1832 by Justus von Liebig.[1][2] Its sedative properties were later recognized by Rudolf Buchheim in 1861 and extensively detailed by Oscar Liebreich in 1869.[1][2] This made it one of the earliest synthetic hypnotics and led to its widespread use in the late 19th and early 20th centuries.[1][2][3]
-
The Need for an Alternative: Despite its efficacy, chloral hydrate's clinical use was hampered by its unpleasant taste and odor, as well as its tendency to cause gastric irritation.[4] This prompted researchers to seek derivatives that would retain the therapeutic effects while improving patient compliance.
-
The Innovation of Chloral Betaine: In 1963, Mead Johnson introduced chloral betaine in the United States.[5][6] This compound is a complex of chloral hydrate and betaine (trimethylglycine), a naturally occurring and physiologically inactive substance.[4][5][6] The key innovation was the creation of a solid, crystalline compound that was odorless and more palatable than chloral hydrate.[4] Upon ingestion, chloral betaine dissociates in the stomach, releasing chloral hydrate.[7]
Pharmacology
The pharmacological effects of chloral betaine are primarily attributable to its active metabolite, trichloroethanol.
Mechanism of Action
Chloral betaine itself is a prodrug. Its therapeutic activity is realized through the following metabolic cascade:
-
Dissociation: In the acidic environment of the stomach, chloral betaine dissociates into chloral hydrate and betaine.[7]
-
Metabolism: Chloral hydrate is rapidly absorbed and metabolized in the liver and erythrocytes to its principal active metabolite, trichloroethanol.[3] A smaller fraction is oxidized to the inactive metabolite, trichloroacetic acid.[3]
-
GABAergic Modulation: Trichloroethanol is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9] It binds to a site on the GABA-A receptor complex, enhancing the effect of GABA.[9][10] This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane.[8][10][11] This neuronal inhibition produces the sedative and hypnotic effects.[11]
Pharmacokinetics
The pharmacokinetic profile of chloral betaine is essentially that of chloral hydrate following its release.
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.61 L/kg | [7] |
| Plasma Protein Binding | 35% | [7] |
| Metabolism | Hepatic | [7] |
| Renal Excretion | 40% | [7] |
| Plasma Half-life (Chloral Hydrate) | 4-5 minutes | [7] |
| Terminal Half-life (Trichloroethanol) | ~8-13 hours | [12] |
| Terminal Half-life (Trichloroacetic Acid) | ~4-5 days | [12] |
Experimental Protocols
Synthesis of Chloral Betaine
A common method for the synthesis of chloral betaine involves the direct reaction of chloral hydrate with betaine.
Materials:
-
Betaine hydrate or anhydrous betaine
-
Chloral hydrate
-
Water or ethanol (for crystallization)
Procedure (based on Petrow et al., 1962): [4]
-
An intimate mixture of betaine hydrate (e.g., 67.5 g) and chloral hydrate (e.g., 100 g) is prepared.
-
The mixture is gently warmed to approximately 60°C, at which point an exothermic reaction occurs, and the mixture becomes pasty.
-
The mixture is stirred at 60°C for 30 minutes to ensure the completion of the reaction.
-
Upon cooling, the resulting solid residue is crystallized from a minimal amount of a suitable solvent, such as water or ethanol.
-
The product separates as hard, colorless prisms.
In Vivo Assessment of Sedative/Hypnotic Effects (Animal Model)
This protocol outlines a general procedure for evaluating the sedative effects of chloral betaine in rodents.
Materials:
-
Chloral betaine
-
Vehicle (e.g., saline, distilled water)
-
Rodents (e.g., Sprague-Dawley rats)
-
Apparatus for measuring locomotor activity (e.g., open-field arena with video tracking) or loss of righting reflex.
Procedure:
-
Animal Acclimation: Animals are acclimated to the testing environment to reduce novelty-induced stress.
-
Drug Administration: Chloral betaine is dissolved or suspended in the vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Assessment of Sedation (Locomotor Activity):
-
Immediately after administration, animals are placed in the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 30-60 minutes).
-
A significant reduction in locomotor activity compared to the control group indicates a sedative effect.
-
-
Assessment of Hypnosis (Loss of Righting Reflex):
-
Following drug administration, animals are periodically placed on their backs.
-
The inability of an animal to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex, indicating a hypnotic effect.
-
The latency to the onset of hypnosis and the duration of hypnosis are recorded.
-
Visualizations
Metabolic Pathway of Chloral Betaine
Caption: Metabolic pathway of chloral betaine.
Mechanism of Action at the GABA-A Receptor
Caption: Trichloroethanol's modulation of the GABA-A receptor.
Experimental Workflow for Sedative Assessment
References
- 1. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 2. Discovery of chloral hydrate | PPTX [slideshare.net]
- 3. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]
- 5. Chloral betaine - Wikipedia [en.wikipedia.org]
- 6. Chloral betaine [medbox.iiab.me]
- 7. Chloral Betaine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vivo Journey of Cloral Betaine: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloral betaine, a sedative-hynoptic agent, is a complex of chloral hydrate and betaine.[1] In vivo, it rapidly dissociates in the stomach to release its constituent components: chloral hydrate and betaine.[2] Consequently, the pharmacokinetic and metabolic profile of this compound is best understood by examining the individual fates of these two molecules. The primary pharmacological effects of this compound are attributed to trichloroethanol, the main active metabolite of chloral hydrate.[1] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound are predominantly dictated by its active metabolite, trichloroethanol. Due to the rapid conversion of chloral hydrate, the parent compound is often undetectable in plasma shortly after administration.[3]
Quantitative Pharmacokinetic Parameters of Trichloroethanol
The following table summarizes the key pharmacokinetic parameters of trichloroethanol following the administration of an enteric-coated modified-release capsule of this compound (CB) in healthy volunteers.[4] For comparative purposes, data from studies on chloral hydrate administration are also included, given the rapid dissociation of this compound in vivo.
| Parameter | Value (after this compound - CB) | Value (after Chloral Hydrate - Reference) | Unit | Citation |
| Cmax (Maximum Plasma Concentration) | 3279 | 2993 | ng/mL | [4] |
| Tmax (Time to Maximum Plasma Concentration) | 2.38 | 0.67 | h | [4] |
| Relative Bioavailability (vs. oral solution) | 101.6 | 94.8 (immediate release) | % | [4] |
| Terminal Half-life (t½) | 9.3 to 10.2 | ~8-13 | h | [4][5] |
| AUC (Area Under the Curve) | Data not available for CB. For Chloral Hydrate (1500 mg dose), AUC of free-trichloroethanol is ~115 | - | µM*h | [6] |
| Clearance | Data not available for CB or Chloral Hydrate. | - | - |
Pharmacokinetics of Betaine
Upon dissociation from this compound, the betaine component is expected to follow its known pharmacokinetic profile. The following table presents data from studies involving the oral administration of betaine.
| Parameter | Value (after oral Betaine) | Unit | Citation |
| Cmax | 0.94 (s.d. 0.19) | mmol/L | [7] |
| Tmax | 0.90 (s.d. 0.33) | h | [7] |
| Elimination Half-life (t½) | 14.38 (s.d. 7.17) | h | [7] |
| Renal Clearance | Low, ~4% of ingested dose excreted in urine | % | [8] |
Metabolism
The metabolism of this compound is a two-part process involving the metabolic fates of chloral hydrate and betaine.
Metabolism of Chloral Hydrate
Chloral hydrate is rapidly metabolized in the liver and erythrocytes. The primary metabolic pathway involves its reduction to the active metabolite, trichloroethanol, by alcohol dehydrogenase. A smaller fraction is oxidized to an inactive metabolite, trichloroacetic acid. Trichloroethanol can also be conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted.[3][5]
Metabolism of Betaine
Betaine is primarily eliminated through metabolism. It participates in the methionine cycle, where it donates a methyl group to homocysteine to form methionine and dimethylglycine.[9]
Experimental Protocols
The following sections outline the general methodologies employed in the pharmacokinetic and metabolism studies of this compound and its components.
Human Pharmacokinetic Studies
Study Design:
-
Typically open-label, randomized, crossover trials in healthy volunteers.[4]
-
A washout period of at least 4 weeks between drug administrations is common.[4]
Drug Administration:
-
Oral administration of this compound capsules with a standardized volume of water.[4]
-
A reference formulation, such as an oral solution of chloral hydrate, is often used for bioavailability assessment.[4]
Blood Sampling:
-
Venous blood samples are collected at multiple time points post-administration. A typical schedule might be: pre-dose, and at 10, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, 144, 192, and 240 hours.[4]
-
Plasma is separated by centrifugation and stored frozen (-20°C or lower) until analysis.[4]
Analytical Methods for Metabolite Quantification
The quantification of trichloroethanol and trichloroacetic acid in biological matrices is crucial for pharmacokinetic analysis.
Gas Chromatography (GC):
-
Principle: Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.
-
Sample Preparation: Extraction of the analytes from plasma or urine using an organic solvent like isooctane.[10][11] For trichloroacetic acid, it can be converted to its decarboxylation product, chloroform, for analysis.[11]
-
Detection: An electron capture detector (ECD) is commonly used for sensitive detection of these halogenated compounds.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: Separation of compounds by liquid chromatography followed by detection based on their mass-to-charge ratio. This method offers high sensitivity and specificity.
-
Sample Preparation: May involve protein precipitation followed by direct injection or solid-phase extraction for sample clean-up.[13]
-
Chromatography: A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column can be used for separation.[14]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of trichloroacetic acid.[14]
Conclusion
The in vivo behavior of this compound is characterized by its rapid dissociation into chloral hydrate and betaine. The sedative and hypnotic effects are primarily mediated by trichloroethanol, the active metabolite of chloral hydrate. Understanding the distinct pharmacokinetic and metabolic profiles of both chloral hydrate and betaine is essential for the safe and effective use of this compound in clinical practice and for guiding future drug development efforts. The methodologies outlined in this guide provide a framework for the robust evaluation of this compound and similar compounds.
References
- 1. Chloral betaine - Wikipedia [en.wikipedia.org]
- 2. drugfuture.com [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinetics of chloral hydrate and its metabolites in male human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Methods for measuring trichloroethanol and trichloroacetic acid in blood and urine after exposure to trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scandinavian Journal of Work, Environment & Health - Methods for measuring trichloroethanol and trichloroacetic acid in blood and... [sjweh.fi]
- 12. cdc.gov [cdc.gov]
- 13. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC MS Method for Analysis of Trichloroacetic acid (TCA) on BIST A+ Column | SIELC Technologies [sielc.com]
A Technical Guide to the Dissociation of Cloral Betaine into Chloral Hydrate and Betaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloral betaine, a sedative-hypnotic drug, is a molecular complex formed between chloral hydrate and betaine.[1][2] Marketed under brand names such as Beta-Chlor and Somilan, it was developed to provide a more palatable and stable solid dosage form of the active therapeutic agent, chloral hydrate, which is known for its unpleasant taste and odor.[1][3] Upon administration, this compound rapidly dissociates to release chloral hydrate and betaine.[4] The pharmacological effects of this compound are primarily attributed to chloral hydrate, which is metabolized to the active compound trichloroethanol.[1][5] This document provides an in-depth technical overview of the dissociation process, relevant experimental protocols for its characterization, and the subsequent metabolic pathway of chloral hydrate.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its dissociation products is fundamental for research and development. Key properties are summarized in the table below.
| Property | This compound | Chloral Hydrate | Betaine (Trimethylglycine) |
| Molecular Formula | C7H14Cl3NO4 | C2H3Cl3O2 | C5H11NO2 |
| Molar Mass | 282.54 g/mol [1][6] | 165.40 g/mol | 117.15 g/mol |
| Appearance | Colorless, hard prisms[3][7] | Colorless, transparent crystals | White crystalline powder |
| Melting Point | 122.5-124.5 °C[7][8] | ~57 °C[9] | Decomposes at ~310 °C |
| Solubility in Water | Soluble[3] | Very soluble[9] | Very soluble |
| CAS Number | 2218-68-0[1] | 302-17-0 | 107-43-7 |
| Synonyms | This compound (INN), Chloral betaine (USAN, BAN)[1] | 2,2,2-Trichloroethane-1,1-diol | N,N,N-trimethylglycinium[6] |
Dissociation of this compound
This compound is a co-crystal where chloral hydrate and betaine are held together by non-covalent interactions, likely strong hydrogen bonds between the hydroxyl groups of chloral hydrate and the carboxylate group of betaine.[3][10] In an aqueous environment, such as the gastrointestinal tract, this complex readily dissociates, releasing its constituent molecules.
Dissociation Pathway
The dissociation is a reversible equilibrium process, though in the physiological context of the stomach, the continuous absorption of chloral hydrate drives the reaction to completion.
This compound Dissociation Pathway
Experimental Protocols
The following section outlines methodologies for the synthesis of this compound and for the analysis of its dissociation.
Synthesis of this compound
This protocol is based on the methods described in the literature.[3][7]
Materials:
-
Betaine hydrate
-
Chloral hydrate
-
Water or Ethanol
-
Reaction vessel
-
Heating and stirring apparatus
Procedure:
-
Combine equimolar amounts of betaine hydrate and chloral hydrate in a reaction vessel.
-
Gently warm the mixture to approximately 60°C while stirring. An exothermic reaction should be observed, and the mixture will become a paste.
-
Continue to stir at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Allow the mixture to cool, upon which it will solidify.
-
Recrystallize the solid product from a minimal amount of water or ethanol to yield pure, colorless prisms of this compound.
-
The resulting crystals can be dried and their melting point determined to confirm identity (expected: 122.5-124.5 °C).[7][8]
Quantification of Dissociation using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for studying the rate of dissociation by quantifying the appearance of chloral hydrate over time.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column.
-
Mobile phase: Acetonitrile-water mixture.[11]
-
This compound
-
Chloral hydrate reference standard
-
Simulated gastric fluid (or buffer of desired pH)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of chloral hydrate in the chosen dissolution medium.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Dissociation Experiment:
-
Dissolve a known amount of this compound in a defined volume of the dissolution medium (e.g., simulated gastric fluid) at a constant temperature.
-
At predetermined time intervals, withdraw aliquots of the sample.
-
Immediately analyze the aliquots by HPLC to determine the concentration of chloral hydrate.
-
-
Data Analysis: Use the calibration curve to determine the concentration of chloral hydrate at each time point. Plot the concentration of chloral hydrate versus time to determine the rate of dissociation.
HPLC Workflow for Dissociation Analysis
Metabolic Pathway of Chloral Hydrate
Following dissociation, chloral hydrate is absorbed and metabolized. The primary active metabolite, trichloroethanol, is responsible for the sedative effects through its interaction with GABA-A receptors.[5][9]
Metabolic Pathway of Chloral Hydrate
Conclusion
This compound serves as a stable and palatable prodrug form of chloral hydrate. Its rapid dissociation in aqueous environments is a critical step in its mechanism of action. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the dissociation kinetics and to quantify the release of the active compound. A thorough understanding of these principles is essential for the development and quality control of pharmaceutical formulations containing this compound.
References
- 1. Chloral betaine - Wikipedia [en.wikipedia.org]
- 2. A CHLORAL HYDRATE COMPLEX. CHLORAL BETAINE. (BETA-CHLOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 6. Chloral Betaine | C7H14Cl3NO4 | CID 16676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 2218-68-0,this compound | lookchem [lookchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2019158044A1 - Method for determining chloral hydrate content by high-performance liquid phase chromatography - Google Patents [patents.google.com]
Cloral Betaine: A Comprehensive Technical Review of its Controlled Substance Status and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cloral betaine, a sedative-hypnotic agent, is subject to regulatory control in numerous jurisdictions due to its pharmacological profile and potential for abuse. This technical guide provides an in-depth analysis of its status as a controlled substance, its mechanism of action, and the experimental methodologies used to characterize its effects. This compound is a chemical complex of chloral hydrate and betaine, which readily dissociates to release chloral hydrate after administration. The pharmacological activity of this compound is primarily attributable to its active metabolite, trichloroethanol, which acts as a positive allosteric modulator of the GABA-A receptor. This document synthesizes the available scientific and regulatory information to serve as a comprehensive resource for professionals in the fields of pharmacology, toxicology, and drug development.
Regulatory Status: A Controlled Substance
This compound is classified as a controlled substance in several countries, reflecting concerns about its potential for abuse and dependence.
In the United States , this compound is designated as a Schedule IV controlled substance under the Controlled Substances Act.[1][2] This classification indicates a lower potential for abuse relative to substances in Schedule III but still warrants regulation due to the risk of physical or psychological dependence.
In Canada , while this compound is not explicitly listed in the Controlled Drugs and Substances Act, its parent compound, chloral hydrate , is a Schedule I prescription drug under the National Association of Pharmacy Regulatory Authorities (NAPRA) drug scheduling system.[3] This effectively controls its availability to the public.
In Australia , the scheduling of medicines and poisons is governed by the Poisons Standard.[4][5][6] While a specific entry for this compound is not prominent, the regulation of chloral hydrate as a prescription medicine would similarly restrict access to this compound.
The European Union does not have a single, unified classification for all psychoactive substances; instead, regulation is often handled at the individual member state level.[7][8][9][10] However, given its relationship to chloral hydrate, this compound is typically regulated as a prescription-only medicine in most European countries.
Pharmacology and Mechanism of Action
This compound itself is pharmacologically inactive. Following oral administration, it dissociates in the gastrointestinal tract into chloral hydrate and betaine.[11] Chloral hydrate is rapidly absorbed and metabolized, primarily in the liver and erythrocytes, to its active metabolite, 2,2,2-trichloroethanol .[12][13]
The sedative and hypnotic effects of this compound are mediated by the action of trichloroethanol on the central nervous system. Trichloroethanol is a positive allosteric modulator of the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the brain.[12][14] By binding to a site on the GABA-A receptor complex, distinct from the GABA binding site, trichloroethanol enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in central nervous system depression.
The metabolic pathway and mechanism of action are illustrated in the following diagram:
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacology and toxicology of this compound and its metabolites.
| Parameter | Species | Value | Reference(s) |
| Oral LD50 (Chloral Hydrate) | Mouse (male) | 1442 mg/kg | [15] |
| Mouse (female) | 1265 mg/kg | [15] | |
| Rat | 479 mg/kg | [16] | |
| Intraperitoneal LD50 (Chloral Hydrate) | Mouse | 400 mg/kg | [17] |
| Rat | 580 mg/kg | [17] |
| Parameter | Species | Value | Notes | Reference(s) |
| EC50 (Trichloroethanol) | Mouse Hippocampal Neurons | 3.0 ± 1.4 mM | For potentiation of GABA-activated current | [18] |
| Hypnotic ED50 (Propofol) | Mouse | 16.70 mg/kg | For comparison of hypnotic potency assessment | [19] |
| Anesthetic ED50 (Propofol) | Mouse | 25.02 mg/kg | For comparison of anesthetic potency assessment | [19] |
| Parameter | Human | Value | Reference(s) |
| Half-life (Chloral Hydrate) | Plasma | < 1 hour | [20] |
| Half-life (Trichloroethanol) | Plasma | 9.3 - 10.2 hours | [21] |
| Half-life (Trichloroacetic Acid) | Plasma | 89 - 94 hours | [21] |
| Time to Peak Plasma Concentration (Trichloroethanol) | Oral administration | ~1 hour | [21] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological and toxicological properties of this compound and its metabolites.
Acute Oral Toxicity (LD50) Determination in Rodents (OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure (UDP) for determining the acute oral toxicity of a substance.
Procedure:
-
Dose Selection: An initial dose is selected, typically near the estimated LD50.
-
Animal Dosing: A single animal is dosed with the selected amount of the test substance.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 48 hours).
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a set factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Stopping Criteria: The test is stopped when one of the following criteria is met:
-
Three consecutive animals survive at the upper dose limit.
-
Five reversals in outcome (e.g., survival followed by death) occur.
-
A certain number of animals have been tested after the first reversal.
-
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[20][22]
In Vivo Assessment of Sedative-Hypnotic Effect in Mice (Loss of Righting Reflex)
This protocol is used to determine the effective dose (ED50) for hypnosis.
Procedure:
-
Animal Groups: Mice are divided into groups, with each group receiving a different dose of the test substance (e.g., trichloroethanol) or a vehicle control.
-
Drug Administration: The substance is administered, typically via intraperitoneal or intravenous injection.
-
Assessment of Righting Reflex: At a set time after administration, each mouse is placed on its back. The inability of the mouse to right itself (i.e., return to a prone position) within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex, indicating a hypnotic state.[19]
-
Data Analysis: The percentage of mice in each dose group that exhibit a loss of the righting reflex is recorded. A dose-response curve is then generated, and the ED50 (the dose at which 50% of the animals lose their righting reflex) is calculated using probit analysis.[19]
In Vitro Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the GABA-A receptor.
References
- 1. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloral Betaine | C7H14Cl3NO4 | CID 16676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. napra.ca [napra.ca]
- 4. Scheduling of medicines and poisons | healthdirect [healthdirect.gov.au]
- 5. The Poisons Standard and scheduling of medicines and chemicals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. Standard for the Uniform Scheduling of Medicines and Poisons - Wikipedia [en.wikipedia.org]
- 7. New psychoactive substances – the current situation in Europe (European Drug Report 2025) | www.euda.europa.eu [euda.europa.eu]
- 8. Perspectives on drugs: legal approaches to controlling new psychoactive substances | www.euda.europa.eu [euda.europa.eu]
- 9. New psychoactive substances – the current situation in Europe (European Drug Report 2024) | www.euda.europa.eu [euda.europa.eu]
- 10. New psychoactive substances – the current situation in Europe (European Drug Report 2023) | www.euda.europa.eu [euda.europa.eu]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Propofol and ethanol produce additive hypnotic and anesthetic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 21. Chloral hydrate - Canada.ca [canada.ca]
- 22. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Sedative-Hypnotic Properties of Cloral Betaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloral betaine, a chemical complex of chloral hydrate and betaine, functions as a sedative-hypnotic agent. Upon oral administration, it readily dissociates to release chloral hydrate, which is then rapidly metabolized to its active form, trichloroethanol. The sedative and hypnotic effects of this compound are therefore attributable to the pharmacological actions of trichloroethanol. This metabolite modulates several key neurotransmitter systems in the central nervous system, primarily through the potentiation of GABA-A receptors, inhibition of NMDA receptors, and modulation of 5-HT3 receptors. This technical guide provides a comprehensive overview of the sedative-hypnotic properties of this compound, detailing its mechanism of action, pharmacokinetics, and available clinical data. It includes structured data presentations, detailed experimental protocols for the evaluation of sedative-hypnotics, and visualizations of the core signaling pathways.
Introduction
This compound (C₇H₁₄Cl₃NO₄) is a sedative-hypnotic drug that was introduced as a safer alternative to chloral hydrate, aiming to reduce gastric irritation.[1][2] It is a complex of chloral hydrate and betaine, which dissociates in the stomach to release its constituent components.[3] The therapeutic effects of this compound are mediated by chloral hydrate's active metabolite, trichloroethanol.[2][4]
This guide delves into the technical aspects of this compound's sedative-hypnotic properties, providing a resource for researchers and professionals in drug development.
Mechanism of Action
The sedative-hypnotic effects of this compound are not exerted by the compound itself, but by trichloroethanol, the primary active metabolite of chloral hydrate.[4] Trichloroethanol modulates the activity of several ligand-gated ion channels in the central nervous system, leading to a depression of neuronal excitability.
The principal mechanisms include:
-
Potentiation of GABA-A Receptors: Trichloroethanol enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It increases the amplitude and prolongs the duration of Cl- currents activated by GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[1]
-
Inhibition of NMDA Receptors: Trichloroethanol inhibits the function of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors involved in excitatory neurotransmission. This inhibition is non-competitive and contributes to the overall CNS depressant effect.[5]
-
Modulation of 5-HT3 Receptors: Trichloroethanol potentiates the ion current mediated by serotonin type 3 (5-HT3) receptors. This action is thought to contribute to the complex sedative and hypnotic effects of the drug.[4]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed following oral administration, with effects starting within 30 minutes.[4] | [4] |
| Metabolism | This compound dissociates into chloral hydrate and betaine. Chloral hydrate is rapidly metabolized by the liver, erythrocytes, and other tissues to the active metabolite, trichloroethanol.[4] | [4] |
| Active Metabolite | Trichloroethanol | [2][4] |
| Plasma Half-life (Trichloroethanol) | 4 to 12 hours in adults.[4] | [4] |
| Protein Binding (Active Metabolite) | 70% to 80% | [4] |
| Excretion | Excreted in the urine as trichloroethanol and its glucuronide, and as trichloroacetic acid.[3] | [3] |
Pharmacodynamics
| Parameter | Effect | Reference |
| Sleep Latency | Decreases the time to fall asleep.[4] | [4] |
| Number of Awakenings | Reduces the number of awakenings during the night.[4] | [4] |
| REM/Non-REM Sleep | Does not significantly alter the ratio of REM to Non-REM sleep.[4] | [4] |
| Duration of Action | 4 to 8 hours.[4] | [4] |
Clinical Efficacy
Quantitative clinical data specifically for this compound is limited. The available information is largely derived from studies on its active component, chloral hydrate.
A recent open-label trial on chloral hydrate (RESTORE) in adults with severe insomnia demonstrated a significant improvement in the Insomnia Severity Index (ISI) score after 14 days of treatment.[4] Full data from this study are anticipated in 2025.[4]
An older double-blind, crossover study in geriatric insomniacs, however, found that chloral hydrate (250 mg and 500 mg) was not significantly more effective than placebo in improving subjectively estimated sleep latency and reducing the number of awakenings.[2]
Table 1: Summary of a Clinical Trial on Chloral Hydrate in Geriatric Insomnia
| Treatment | Change in Sleep Latency (Subjective) | Change in Number of Awakenings (Subjective) |
| Chloral Hydrate (250 mg) | Not significantly different from placebo | Not significantly different from placebo |
| Chloral Hydrate (500 mg) | Not significantly different from placebo | Not significantly different from placebo |
| Triazolam (0.25 mg) | Improved compared to placebo | - |
| Triazolam (0.50 mg) | Significantly decreased | Significantly lower than placebo and chloral hydrate 500 mg |
| Placebo | Baseline | Baseline |
| Data adapted from a study in 27 geriatric patients with a mean age of 70 years.[2] |
Safety and Tolerability
The adverse effects of this compound are primarily those of chloral hydrate.
Table 2: Common Adverse Events Associated with Chloral Hydrate
| Adverse Event Category | Specific Events |
| Gastrointestinal | Gastric irritation, nausea, vomiting |
| Neurological | Drowsiness, confusion, ataxia, paradoxical excitement |
| Cardiovascular | Bradycardia, cardiac arrhythmias (with overdose) |
| Other | Skin rash, eosinophilia |
| Data compiled from various sources.[6][7] |
Experimental Protocols
The evaluation of sedative-hypnotic drugs like this compound involves a range of preclinical and clinical experimental protocols.
Preclinical Evaluation
-
Open-Field Test: This test assesses general locomotor activity and exploratory behavior in rodents. A decrease in movement and rearing is indicative of a sedative effect.
-
Procedure: A rodent is placed in a novel, open arena, and its movements are tracked for a defined period (e.g., 5-10 minutes). Parameters measured include distance traveled, time spent in the center versus the periphery, and frequency of rearing.
-
-
Rota-Rod Test: This protocol evaluates motor coordination and balance. An impairment in the ability of a rodent to remain on a rotating rod suggests a sedative or muscle-relaxant effect.
-
Procedure: Animals are placed on a rotating rod, and the latency to fall off is recorded. The speed of rotation can be constant or accelerating.
-
-
Thiopental-Induced Sleeping Time: This method assesses the hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of thiopental.
-
Procedure: Animals are pre-treated with the test compound or vehicle, followed by an injection of thiopental. The time from the loss to the regaining of the righting reflex is measured as the sleeping time.
-
Clinical Evaluation
-
Polysomnography (PSG): This is the gold standard for objectively measuring sleep architecture.
-
Procedure: PSG involves the continuous monitoring of multiple physiological parameters during sleep, including brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), and respiratory effort. Key outcome measures include sleep latency (time to fall asleep), wake after sleep onset (WASO), total sleep time (TST), and the duration of different sleep stages.
-
-
Multiple Sleep Latency Test (MSLT): The MSLT is used to objectively measure the degree of daytime sleepiness.
-
Procedure: The test consists of several opportunities to nap (e.g., five 20-minute naps at 2-hour intervals) during the day. The primary measure is the average time it takes to fall asleep across all naps.
-
-
Subjective Sleep Questionnaires: Standardized questionnaires are used to assess a patient's perception of their sleep.
-
Examples: The Insomnia Severity Index (ISI) and the Pittsburgh Sleep Quality Index (PSQI) are commonly used to evaluate the subjective severity and impact of insomnia.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound exerts its sedative-hypnotic effects through its active metabolite, trichloroethanol, which modulates key neurotransmitter systems in the brain. While its mechanism of action is relatively well-understood, there is a notable lack of recent, high-quality clinical trial data to definitively quantify its efficacy and safety profile in the treatment of insomnia in adults. The available data, primarily from studies on chloral hydrate, suggest a modest and potentially inconsistent hypnotic effect. Future research, including the full results of ongoing trials, is needed to better delineate the therapeutic role of this compound in the contemporary management of severe insomnia. This guide provides a foundational understanding for researchers and clinicians involved in the study and development of sedative-hypnotic agents.
References
- 1. Sleep Disorders [enotes.tripod.com]
- 2. The efficacy of triazolam and chloral hydrate in geriatric insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmanovia.com [pharmanovia.com]
- 5. Daytime Variation of Chloral Hydrate-Associated Sedation Outcomes: A Propensity-Matched Cohort Study | MDPI [mdpi.com]
- 6. isrctn.com [isrctn.com]
- 7. Chloral hydrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preoperative Sedation in Animal Models Using Chloral Betaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral betaine, a complex of chloral hydrate and betaine, serves as a solid, orally administered sedative and hypnotic agent. Its pharmacological effects are mediated through the in vivo release of chloral hydrate, which is subsequently metabolized to the active compound, trichloroethanol. These application notes provide a comprehensive guide for the use of chloral betaine for preoperative sedation in animal models, with a primary focus on the active component, chloral hydrate, due to the extensive availability of research data.
Chloral betaine was developed to offer a more palatable and stable alternative to the liquid form of chloral hydrate, which is known for its unpleasant taste and odor.[1] Upon oral administration, chloral betaine dissociates, releasing chloral hydrate, which is then rapidly absorbed and converted to trichloroethanol. Trichloroethanol enhances the activity of the GABA-A receptor in the central nervous system, leading to sedation and hypnosis.[2][3]
It is crucial to note that while chloral betaine provides a convenient oral dosage form, the vast majority of preclinical research has been conducted using chloral hydrate administered via various routes. Therefore, the protocols and data presented herein are largely based on studies involving chloral hydrate. Researchers should consider chloral betaine as a prodrug of chloral hydrate for oral administration routes and adjust dosages accordingly based on molar equivalence.
Data Presentation
Table 1: Recommended Dosages of Chloral Hydrate for Sedation and Anesthesia in Various Animal Models
| Animal Model | Route of Administration | Recommended Dose (mg/kg) | Expected Effect | Reference(s) |
| Rat | Intraperitoneal (IP) | 300 - 450 | Sedation to light anesthesia | [4] |
| Intravenous (IV) | 200 - 300 | Surgical anesthesia | [4] | |
| Mouse | Intraperitoneal (IP) | 300 - 400 | Sedation | |
| Guinea Pig | Intraperitoneal (IP) | 400 | Surgical anesthesia | [4] |
| Dog | Oral | 500 | Sedation | [5] |
| Intravenous (IV) | 125 - 300 | Sedation to deep anesthesia | [4] | |
| Horse | Intravenous (IV) | 20 - 80 | Sedation | [4] |
| Cattle | Oral | 100 - 150 (grams total) | Sedation | [4] |
| Intravenous (IV) | 50 - 70 | Anesthesia | [4] |
Note: These dosages are approximate and may require adjustment based on the specific strain, age, and health status of the animal. Intraperitoneal administration of chloral hydrate can cause peritonitis and should be used with caution.[4][6]
Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Male B6C3F1 Mice (Intravenous Administration)
| Parameter | Chloral Hydrate | Trichloroethanol (TCOH) | Trichloroethanol Glucuronide (TCOG) | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) |
| Terminal Half-life (t½) | 5 - 24 min | 0.2 - 0.7 hr | 0.2 - 0.7 hr | Slowly cleared | Slowly cleared |
| Systemic Clearance | 7.6 - 36.0 L/kg-hr (dose-dependent) | - | - | - | - |
| Time to Peak Concentration (Tmax) | N/A (IV) | Rapid | Rapid | Rapid | Rapid |
Data adapted from Abbas R, et al. (1996). Drug Metab Dispos.
Table 3: Physiological Effects of Intravenous Chloral Hydrate Anesthesia in Male Sprague-Dawley Rats
| Parameter | Unanesthetized (Baseline) | Anesthetized |
| Heart Rate (beats/min) | - | 384 ± 24.0 |
| Respiratory Rate (breaths/min) | - | 108 ± 5.40 |
| Tail Withdrawal Latency (seconds) | ~10 | Significantly increased (often >30) |
Data adapted from Ward-Flanagan R, Dickson CT (2023). PLoS ONE.
Experimental Protocols
Protocol 1: Oral Administration of Chloral Betaine for Sedation in Rats
Objective: To induce a state of sedation suitable for minor, non-painful procedures (e.g., imaging, examinations).
Materials:
-
Chloral betaine tablets
-
Mortar and pestle
-
Distilled water or appropriate vehicle
-
Gavage needles (size appropriate for the rat)
-
Syringes
-
Animal scale
Procedure:
-
Dosage Calculation: Calculate the required dose of chloral betaine based on the desired dose of chloral hydrate. The molecular weight of chloral betaine is approximately 282.55 g/mol , and that of chloral hydrate is 165.4 g/mol . Therefore, to achieve a specific dose of chloral hydrate, the dose of chloral betaine will need to be proportionally higher.
-
Preparation of Dosing Solution:
-
Crush the required number of chloral betaine tablets into a fine powder using a mortar and pestle.
-
Suspend the powder in a known volume of distilled water or other suitable vehicle to achieve the desired final concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Preparation:
-
Weigh the rat accurately to determine the correct volume of the dosing solution to administer.
-
Gently restrain the rat.
-
-
Administration:
-
Administer the chloral betaine suspension via oral gavage using a syringe and an appropriately sized gavage needle.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
-
Monitoring:
-
Place the animal in a clean, quiet cage and monitor for the onset of sedation. This typically occurs within 30-60 minutes.[5]
-
Assess the depth of sedation by observing the animal's posture, righting reflex, and response to gentle stimuli.
-
Monitor respiratory rate and body temperature. Provide supplemental heat if necessary to prevent hypothermia.
-
Protocol 2: Intravenous Administration of Chloral Hydrate for Surgical Anesthesia in Rats
Objective: To induce a level of surgical anesthesia suitable for invasive procedures.
Materials:
-
Chloral hydrate crystals
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 25-27 gauge)
-
Intravenous catheter (optional, for prolonged procedures)
-
Animal scale
-
Heating pad
Procedure:
-
Preparation of Anesthetic Solution:
-
Prepare a fresh solution of chloral hydrate in sterile saline. A common concentration is 4% (40 mg/mL). Ensure the crystals are fully dissolved.
-
-
Animal Preparation:
-
Weigh the rat accurately.
-
Induce initial light anesthesia using a short-acting inhalant anesthetic (e.g., isoflurane) to facilitate intravenous access.
-
Place an intravenous catheter in the lateral tail vein if continuous infusion is planned.
-
-
Administration:
-
Administer an initial bolus dose of chloral hydrate (e.g., 200 mg/kg) intravenously.
-
Administer the solution slowly over 1-2 minutes.
-
-
Monitoring and Maintenance:
-
Place the animal on a heating pad to maintain body temperature.
-
Continuously monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a withdrawal reflex indicates a surgical plane of anesthesia.
-
Monitor heart rate and respiratory rate.
-
For prolonged procedures, a continuous intravenous infusion of chloral hydrate (e.g., 150 mg/kg/hour) can be used to maintain anesthesia.
-
Administer supplemental boluses of chloral hydrate as needed to maintain the desired anesthetic depth.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic and signaling pathway of chloral betaine.
Caption: General experimental workflow for preoperative sedation.
Important Considerations and Safety Precautions
-
Poor Analgesic Properties: Chloral hydrate is generally considered to be a poor analgesic.[4] For painful procedures, it should be used in combination with an appropriate analgesic agent.
-
Route of Administration: Intraperitoneal injection of chloral hydrate is known to cause chemical peritonitis, adynamic ileus, and gastric ulcers in rodents.[4][6] The intravenous route is preferred to avoid these complications. Oral administration of chloral betaine is a suitable alternative for sedation, but its use for inducing surgical anesthesia may be less reliable due to variable absorption.
-
Narrow Safety Margin: The anesthetic dose of chloral hydrate is close to the lethal dose. Accurate dosing and careful monitoring are essential to prevent overdose, which can lead to severe respiratory and cardiovascular depression.[4]
-
Thermoregulation: Chloral hydrate can impair thermoregulation. It is important to monitor the animal's body temperature and provide a supplemental heat source to prevent hypothermia.
-
Drug Interactions: Chloral hydrate can potentiate the effects of other central nervous system depressants, such as barbiturates and opioids.[4]
-
Regulatory Status: The use of chloral hydrate in laboratory animals may be subject to institutional and national regulations. Researchers should consult their Institutional Animal Care and Use Committee (IACUC) or equivalent body for guidance.
References
- 1. US3028420A - Compound of betaine and chloral and method for preparing same - Google Patents [patents.google.com]
- 2. Chloral betaine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review of laboratory animal anesthesia with chloral hydrate and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cloral Betaine in Neurodevelopmental Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloral betaine, a compound that dissociates into chloral hydrate and betaine upon administration, has a history of clinical use for short-term management of severe insomnia in adolescents with neurodevelopmental disorders.[1][2][3] Its primary sedative and hypnotic effects are mediated by trichloroethanol, the active metabolite of chloral hydrate, which acts as a positive allosteric modulator of GABA-A receptors.[1][4] While its clinical application is established, its utility as a research tool in preclinical models of neurodevelopmental disorders is an area of growing interest, particularly for understanding the roles of GABAergic signaling and one-carbon metabolism in neurodevelopment.
These application notes provide a comprehensive overview of the mechanisms of action of this compound's components and detailed protocols for its use in a research setting.
Mechanism of Action
This compound is a complex of chloral hydrate and betaine (trimethylglycine).[5] In the body, it readily dissociates, and its pharmacological effects are attributable to its individual components.
-
Chloral Hydrate Component: The primary sedative effect is derived from chloral hydrate, which is rapidly metabolized to trichloroethanol.[1] Trichloroethanol potentiates the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1][4] This potentiation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.[4] Dysregulation of GABAergic signaling is implicated in various neurodevelopmental disorders. However, prolonged use of chloral hydrate has raised concerns due to its potential to disrupt neurodevelopment through pathways involving N-methyl-D-aspartate (NMDA) receptors and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[6][7][8]
-
Betaine Component: Betaine is a methyl donor involved in the conversion of homocysteine to methionine.[9] Elevated homocysteine levels have been associated with autism spectrum disorder.[9] Research suggests that betaine may ameliorate autism-like behaviors in animal models by reducing homocysteine levels.[9] Additionally, betaine has been shown to modulate GABA homeostasis by acting on the GABA transporter GAT1, potentially protecting against excitotoxicity.[10][11][12]
Signaling Pathways
The components of this compound influence key signaling pathways relevant to neurodevelopment.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the clinical and preclinical use of chloral hydrate, the active sedative component of this compound.
| Parameter | Value | Context | Reference |
| Clinical Dosage (Insomnia) | |||
| Initial Dose (Children) | 50 mg/kg | For sedation for painless procedures. | [13] |
| Maximum Dose (Children) | 100 mg/kg or 2g total | For sedation for painless procedures. | [13] |
| Treatment Duration | Maximum 2 weeks | For severe insomnia in adolescents with neurodevelopmental disorders. | [2][3] |
| Pharmacokinetics | |||
| Onset of Action | Within 30 minutes | Oral administration of chloral hydrate. | [1] |
| Duration of Action | 4 to 8 hours | Oral administration of chloral hydrate. | [1] |
| Preclinical Data (Betaine) | |||
| GAT1 Modulation (in vitro) | 0.1 mM | Concentration at which betaine shows inhibitory effect on GABA transport. | [10] |
Experimental Protocols
Due to the limited availability of specific preclinical research protocols for this compound, the following are adapted from studies on its components, chloral hydrate and betaine, and are intended to serve as a starting point for research into neurodevelopmental disorders.
Protocol 1: Evaluation of Sedative and Anxiolytic Effects in a Mouse Model of Neurodevelopmental Disorder
Objective: To assess the dose-dependent sedative and anxiolytic effects of this compound in a relevant mouse model (e.g., BTBR T+ Itpr3tf/J for autism-like behaviors or a genetic model for a specific disorder).
Materials:
-
This compound (synthesized or commercially acquired)
-
Sterile saline solution (0.9% NaCl)
-
Mouse model of a neurodevelopmental disorder and wild-type controls
-
Open field test apparatus
-
Elevated plus maze
-
Animal scale
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on each day of testing. A range of doses should be tested (e.g., 25, 50, 100 mg/kg, based on the chloral hydrate component).
-
Administration: Administer this compound or vehicle (saline) via oral gavage.
-
Open Field Test (30 minutes post-administration):
-
Place each mouse in the center of the open field arena.
-
Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for 15 minutes using an automated tracking system.
-
Reduced locomotion and increased time in the periphery are indicative of sedative effects.
-
-
Elevated Plus Maze (45 minutes post-administration):
-
Place each mouse in the center of the elevated plus maze, facing an open arm.
-
Record the time spent in the open arms versus the closed arms for 5 minutes.
-
An increase in the time spent in the open arms suggests an anxiolytic effect.
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control in both the neurodevelopmental model and wild-type mice.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. gov.uk [gov.uk]
- 3. medicines.org.uk [medicines.org.uk]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Chloral betaine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloral Hydrate's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betaine ameliorates prenatal valproic-acid-induced autism-like behavioral abnormalities in mice by promoting homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the crucial role of betaine: modulation of GABA homeostasis via SLC6A1 transporter (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [nanion.de]
- 12. Unveiling the crucial role of betaine: modulation of GABA homeostasis via SLC6A1 transporter (GAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of Chloral Hydrate on Brain MRI in Children with Developmental Delay/Intellectual Disability Comparing with Normal Intelligence: Single Tertiary Center Experience [mdpi.com]
Application of Cloral Betaine in Insomnia Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloral betaine, a complex of chloral hydrate and betaine, serves as a prodrug to chloral hydrate, which is metabolized to the active hypnotic agent trichloroethanol. Historically used for the short-term treatment of severe insomnia, its application in preclinical research models is crucial for understanding its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing this compound and its active metabolite, chloral hydrate, in established rodent models of insomnia. The primary mechanism of action involves the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor complex by trichloroethanol, leading to central nervous system depression and induction of sleep.
Mechanism of Action Signaling Pathway
The hypnotic effect of this compound is initiated after its dissociation and metabolic conversion. The active metabolite, trichloroethanol, allosterically modulates the GABA-A receptor, increasing the influx of chloride ions and causing hyperpolarization of the neuronal membrane. This enhancement of inhibitory neurotransmission is central to its sedative and hypnotic properties.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from a representative preclinical study investigating the hypnotic effects of chloral hydrate in mice. This data can serve as a reference for expected outcomes in similar research models.
| Parameter | Treatment Group | Dosage (mg/kg, i.p.) | Mean Sleeping Time (minutes) ± SEM | Reference |
| Sleeping Time | Control (Chloral Hydrate alone) | 250 | 25.5 ± 1.8 | [1] |
| Sleeping Time | 5-Hydroxytryptamine + Chloral Hydrate | 10 + 250 | 45.3 ± 2.5 | [1] |
| Sleeping Time | Adrenaline + Chloral Hydrate | 0.1 + 250 | 42.1 ± 2.9 | [1] |
| Sleeping Time | Noradrenaline + Chloral Hydrate | 0.1 + 250 | 38.7 ± 2.7 | [1] |
Experimental Protocols
Chloral Hydrate-Induced Sleep Potentiation Model in Mice
This model is used to evaluate the hypnotic effects of a substance by measuring its ability to induce sleep and prolong sleep duration.
Workflow:
Figure 2: Workflow for the chloral hydrate-induced sleep potentiation model.
Methodology:
-
Animals: Male ICR mice (20-25 g) are used. Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration:
-
The control group receives an intraperitoneal (i.p.) injection of saline.
-
The test group receives an i.p. injection of chloral hydrate at a dose of 250 mg/kg.[1]
-
For studies investigating the potentiation of hypnotic effects, a test compound can be administered prior to the chloral hydrate injection.
-
-
Observation and Measurement:
-
Immediately after injection, each mouse is placed in an individual observation cage.
-
Sleep Latency: The time from the injection to the loss of the righting reflex is recorded. The loss of the righting reflex is confirmed when the animal does not right itself within 30 seconds when placed on its back.
-
Sleep Duration: The time from the loss of the righting reflex to its recovery is measured as the sleeping time. The recovery of the righting reflex is confirmed when the animal can right itself twice within 30 seconds.
-
-
Data Analysis: The mean sleep latency and sleep duration for each group are calculated and compared using appropriate statistical tests (e.g., t-test or ANOVA).
Caffeine-Induced Insomnia Model in Rodents
This model is used to study the effects of potential hypnotics on a state of hyperarousal.
Workflow:
Figure 3: Workflow for the caffeine-induced insomnia model.
Methodology:
-
Animals and Surgery: Male Sprague-Dawley rats (250-300 g) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. Animals are allowed a recovery period of at least one week.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for 24-48 hours to establish normal sleep architecture.
-
Insomnia Induction: Caffeine is administered intraperitoneally at a dose of 10-15 mg/kg at the beginning of the light (resting) phase to induce a state of wakefulness and disrupt sleep.
-
Treatment:
-
In a crossover design, animals are administered either vehicle or this compound/chloral hydrate at various doses following caffeine administration.
-
-
Sleep Recording and Analysis:
-
EEG and EMG are continuously recorded for several hours post-treatment.
-
Sleep stages (wakefulness, non-rapid eye movement sleep (NREM), and rapid eye movement sleep (REM)) are scored in epochs (e.g., 10 seconds).
-
Parameters such as sleep latency, total sleep time, and the duration and percentage of each sleep stage are quantified.
-
-
Data Analysis: Sleep parameters are compared between the vehicle and this compound/chloral hydrate treatment groups to determine the efficacy of the compound in reversing caffeine-induced insomnia.
Stress-Induced Insomnia Model in Rats
This model mimics the effects of psychological stress on sleep patterns.
Methodology:
-
Animals and Surgery: As in the caffeine-induced model, rats are implanted with EEG/EMG electrodes and allowed to recover.
-
Baseline Recording: Baseline sleep data is collected.
-
Stress Induction: A common method for inducing psychological stress is social defeat or exposure to a novel, inescapable environment for a defined period (e.g., 1-2 hours).
-
Treatment: Following the stressor, animals are administered either vehicle or this compound/chloral hydrate.
-
Sleep Recording and Analysis: Post-stressor sleep is recorded and analyzed for changes in sleep latency, sleep fragmentation (number of awakenings), and the duration of NREM and REM sleep.
-
Data Analysis: The effects of this compound/chloral hydrate on stress-induced sleep disturbances are compared to the vehicle control group.
Conclusion
This compound, through its active metabolite chloral hydrate, presents a valuable tool for insomnia research. The provided protocols for the chloral hydrate-induced sleep potentiation model, the caffeine-induced insomnia model, and the stress-induced insomnia model offer standardized methods for evaluating its hypnotic efficacy in a preclinical setting. These models, particularly when combined with EEG analysis, can provide detailed insights into the effects of this compound on sleep architecture and its potential as a therapeutic agent for insomnia. Researchers should carefully consider the appropriate model and dosage based on their specific research questions.
References
Application Notes and Protocols for Cloral Betaine as an Adjunct to Behavioral Therapy
Disclaimer: Scientific and clinical research specifically investigating cloral betaine as an adjunct to behavioral therapy is limited. This compound is a complex of chloral hydrate and betaine, which readily dissociates to yield chloral hydrate. The sedative and hypnotic effects of this compound are attributed to chloral hydrate and its active metabolite, trichloroethanol. Therefore, these application notes and protocols are primarily based on the available data for chloral hydrate.
Introduction
This compound is a sedative-hypnotic agent that serves as a precursor to chloral hydrate. Following administration, it dissociates into chloral hydrate and betaine. Chloral hydrate is rapidly metabolized to its active form, trichloroethanol, which exerts its effects on the central nervous system (CNS).[1] The primary application of chloral hydrate in the context of behavioral therapy is for the short-term management of severe insomnia, where it is often used as an adjunct to non-pharmacological approaches such as cognitive-behavioral therapy for insomnia (CBT-I) and sleep hygiene management.[2][3]
The betaine component may also have independent psychotherapeutic potential. Studies in animal models of schizophrenia have suggested that betaine supplementation can improve cognitive deficits and reverse oxidative stress.[4][5] Furthermore, decreased betaine levels have been observed in postmortem brains of individuals with schizophrenia, suggesting a potential role for betaine in addressing "betaine deficit-oxidative stress pathology".[6][7]
Mechanism of Action of the Active Metabolite (Trichloroethanol)
The primary mechanism of action of chloral hydrate's active metabolite, trichloroethanol, involves the potentiation of the main inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA).[1] Trichloroethanol binds to GABA-A receptors, enhancing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to sedation and hypnosis.[1][8] Additionally, trichloroethanol is thought to inhibit excitatory amino acid-activated currents mediated by N-methyl-D-aspartate (NMDA) receptors and may modulate other neurotransmitter systems, including adenosine receptors.[1][9][10]
References
- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 2. isrctn.com [isrctn.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Boosting amino acid derivative may be a treatment for schizophrenia | RIKEN [riken.jp]
- 6. Investigation of betaine as a novel psychotherapeutic for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of betaine as a novel psychotherapeutic for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloral Hydrate's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Long-Term Administration Effects of Cloral Betaine
A-12-2025
For Research Use Only.
Abstract
Cloral betaine, a sedative-hypnotic drug, is a complex of chloral hydrate and betaine.[1] It is indicated for the short-term treatment of severe insomnia, with a maximum recommended duration of two weeks.[2][3][4] This recommendation is due to the risks of tolerance, dependence, and abuse associated with prolonged use.[2][3][4] There is a notable absence of controlled studies in humans on the effects of extended exposure to this compound or its active metabolite, chloral hydrate.[2] This document summarizes the available preclinical data on the long-term effects of chloral hydrate and separate clinical and preclinical data on betaine to inform safety and toxicological assessments. Detailed protocols for preclinical evaluation are provided based on methodologies from existing studies.
Chemical and Pharmacological Profile
-
Drug: this compound
-
Synonym: this compound (INN)[1]
-
Mechanism of Action: this compound dissociates to chloral hydrate and betaine.[2] Chloral hydrate is metabolized to trichloroethanol, which is responsible for the sedative and hypnotic effects.[1]
-
Indication: Short-term (maximum 2 weeks) treatment of severe insomnia where other therapies have failed.[2][3]
-
Contraindications for Long-Term Use: Risk of tolerance, dependence, abuse, and potential for adverse effects.[2][3][4] Sudden withdrawal after prolonged use may lead to delirium and hallucinations.[3]
Quantitative Data Summary
Preclinical Toxicology of Chloral Hydrate (Active Metabolite)
The following table summarizes findings from long-term administration studies of chloral hydrate in animals.
| Parameter | Species | Dosing Regimen | Key Findings | Reference |
| Carcinogenicity | Male B6C3F1 Mice | 0, 25, 50, or 100 mg/kg by gavage, 5 days/week for 104-105 weeks | Increased incidences of hepatocellular adenoma or carcinoma (combined) in ad libitum-fed mice; increased incidences of hepatocellular carcinoma in dietary-controlled mice. | [5] |
| Carcinogenicity | Female Mice | Chronic, high-dose administration | Adenomas in the pituitary gland pars distalis. | [2] |
| Carcinogenicity | Rats | Chronic, high-dose administration | No tumors observed. | [2] |
| Reproductive Toxicity | Laboratory Animals | Not specified | Slight effects on sperm motility. | [2] |
| Neurotoxicity | Laboratory Animals | Not specified | Slight effects on developmental neurotoxicity (passive avoidance learning). | [2] |
| Immunotoxicity | Laboratory Animals | Not specified | Slight effects on humoral immunity. | [2] |
Pharmacokinetics of Betaine
The following table summarizes pharmacokinetic parameters of betaine from studies in healthy human subjects.
| Parameter | Value (Mean ± SD) | Dosing | Reference |
| Time to Maximum Concentration (tmax) | 0.90 ± 0.33 h | Single dose | [6] |
| Maximum Concentration (Cmax) | 0.94 ± 0.19 mmol/L | Single dose | [6] |
| Elimination Half-life (t1/2,z) | 14.38 ± 7.17 h | Single dose | [6] |
| Elimination Half-life (t1/2,z) after repeated dosage | 41.17 ± 13.50 h | Repeated dosage | [6] |
| Renal Clearance | 5.3% of apparent total plasma clearance | Single dose | [6] |
Signaling Pathways and Metabolism
Metabolism of this compound
This compound dissociates into chloral hydrate and betaine. Chloral hydrate is then rapidly metabolized to its active form, trichloroethanol.
Caption: Dissociation and metabolism of this compound.
Potential Mechanisms of Betaine's Biological Effects
Betaine, as a methyl donor, can influence various metabolic pathways. Evidence suggests it may counteract age-related changes by increasing S-adenosylmethionine (SAM), a key methyl donor, and reducing homocysteine concentrations.[7]
Caption: Betaine's role in one-carbon metabolism.
Experimental Protocols
The following are generalized protocols for preclinical studies based on methodologies from published research. These are intended as a starting point for study design and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
Long-Term Carcinogenicity Study in Rodents
-
Objective: To assess the carcinogenic potential of a test article (e.g., chloral hydrate) following long-term administration in mice.
-
Reference Methodology: Based on the NTP TR-502 study.[5]
-
Experimental Workflow:
Caption: Workflow for a 2-year rodent carcinogenicity study.
-
Materials:
-
Male B6C3F1 mice
-
Test article (e.g., 99% pure chloral hydrate)
-
Vehicle (e.g., distilled water)
-
Standard rodent chow
-
Gavage needles
-
Cages and housing facilities
-
Histopathology equipment
-
-
Procedure:
-
Animal Selection and Acclimation: Procure male B6C3F1 mice and acclimate them to the laboratory environment.
-
Group Assignment: Randomly assign mice to dose groups (e.g., 0, 25, 50, 100 mg/kg) and dietary groups (ad libitum or dietary controlled).
-
Dose Administration: Administer the test article or vehicle by gavage five days a week for 104-105 weeks.
-
Monitoring: Monitor survival, body weights, and clinical signs of toxicity regularly throughout the study.
-
Interim Sacrifice: At a predetermined time point (e.g., 15 months), a subset of animals from each group is euthanized for necropsy and histopathological evaluation.
-
Terminal Sacrifice: At the end of the study period, all surviving animals are euthanized.
-
Necropsy and Histopathology: Conduct a full necropsy on all animals. Collect and preserve all major organs and tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Analyze tumor incidence and other pathological findings statistically.
-
Sub-chronic Toxicity Study in Rats with Reversibility Assessment
-
Objective: To evaluate the sub-chronic toxicity of a test article (e.g., betaine) and assess the reversibility of any observed effects.
-
Reference Methodology: Based on studies by Delaney et al.[8]
-
Experimental Workflow:
Caption: Workflow for a sub-chronic toxicity study with a reversibility phase.
-
Materials:
-
Male and female Sprague-Dawley rats
-
Test article (e.g., betaine)
-
Control and experimental diets
-
Metabolic cages for urine and feces collection
-
Equipment for blood collection and analysis
-
Histopathology equipment
-
-
Procedure:
-
Diet Preparation: Prepare diets with varying concentrations of the test article.
-
Animal Dosing: House rats individually and provide them with the respective diets for a specified period (e.g., 28 or 90 days).
-
In-life Assessments: Monitor clinical signs, body weight, and food consumption throughout the study.
-
Sample Collection (End of Treatment): At the end of the treatment period, collect blood and urine samples for clinical chemistry and hematology. A subset of animals may be euthanized for organ weight and histopathology.
-
Reversibility Phase: Switch the remaining animals to the control diet for a specified period (e.g., 28 days).
-
Final Sample Collection: At the end of the reversibility period, repeat the sample collection and perform terminal necropsy and histopathology.
-
Data Analysis: Compare parameters between treatment groups and between the end of treatment and the end of the reversibility period to assess toxicity and recovery.
-
Conclusion and Recommendations
The long-term administration of this compound is not recommended in clinical practice due to significant safety concerns.[4] Preclinical data on its active metabolite, chloral hydrate, indicate potential carcinogenicity in mice.[2][5] While betaine, the other component, has been studied for various applications and appears to be of low toxicity, these studies are not directly applicable to the long-term use of this compound as a hypnotic.[8] Researchers investigating the toxicology of this compound or its components should employ rigorous, long-term study designs, such as those outlined above, to fully characterize potential risks. Any research in this area must be conducted with a strong ethical framework, considering the known risks of dependence and abuse in humans.
References
- 1. Chloral betaine - Wikipedia [en.wikipedia.org]
- 2. medicines.org.uk [medicines.org.uk]
- 3. medicines.org.uk [medicines.org.uk]
- 4. gov.uk [gov.uk]
- 5. Toxicology and carcinogenesis study of chloral hydrate (ad libitum and dietary controlled) (CAS no. 302-17-0) in male B6C3F1 mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betaine and aging: A narrative review of findings, possible mechanisms, research perspectives, and practical recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betaine in sub-acute and sub-chronic rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cloral Betaine Stability and Storage for Research Applications
For researchers, scientists, and drug development professionals utilizing cloral betaine, ensuring its stability and proper storage is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on maintaining the integrity of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound powder?
A1: Solid this compound should be stored in a well-closed container, protected from moisture. Based on the stability data for formulated this compound tablets, it is recommended to store the powder at a controlled room temperature, not exceeding 25°C.[1] Refrigeration is not recommended.[1]
Q2: How stable is this compound in aqueous solutions?
A2: In aqueous solutions, this compound readily dissociates into chloral hydrate and betaine. Therefore, the stability of the solution is primarily governed by the stability of chloral hydrate. Chloral hydrate in aqueous solution is known to be relatively stable, with compounded oral solutions showing stability for up to 180 days when stored at either room temperature or under refrigeration in amber containers.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution is significantly influenced by pH and temperature. As the active component, chloral hydrate, degrades in alkaline conditions, it is crucial to maintain a neutral to slightly acidic pH for optimal stability. Elevated temperatures can also accelerate the degradation process.
Q4: What are the known degradation products of this compound?
A4: The primary degradation of this compound in solution involves the degradation of chloral hydrate. The main degradation products are chloroform and formic acid.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies on pure this compound powder are not extensively documented in publicly available literature, it is a general good laboratory practice to protect all chemicals from prolonged exposure to light. Studies on compounded chloral hydrate solutions recommend storage in amber containers to protect from light. Therefore, it is advisable to store both solid this compound and its solutions protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Verify the pH of the solution and ensure it is not alkaline. Store stock solutions protected from light and at the recommended temperature. |
| Precipitation in aqueous solution | Exceeding the solubility limit of this compound. | Prepare solutions at a lower concentration. Ensure the powder is fully dissolved before use. |
| Change in color or odor of the solid powder | Potential degradation or contamination. | Do not use the powder. Procure a fresh batch of this compound. Ensure storage containers are properly sealed. |
| Unexpected pH shift in the experimental medium | Degradation of this compound to acidic byproducts (formic acid). | Monitor the pH of your experimental setup over time. Use buffered solutions where appropriate to maintain a stable pH. |
Stability Data Summary
The following table summarizes the known stability information for this compound and its active component, chloral hydrate.
| Form | Condition | Parameter | Observation | Citation |
| This compound Tablets | Storage Temperature | Temperature | Do not store above 25°C. Do not refrigerate. | [1] |
| This compound Tablets | Storage Container | Packaging | Store in the original package. | [1] |
| Compounded Chloral Hydrate Oral Solution | Storage Duration | Time | Stable for at least 180 days. | |
| Compounded Chloral Hydrate Oral Solution | Storage Temperature | Temperature | Stable at both room temperature and under refrigeration. | |
| Compounded Chloral Hydrate Oral Solution | Light Exposure | Light | Stored in amber containers, suggesting light protection. | |
| Chloral Hydrate in Aqueous Solution | pH | pH | More rapid degradation in alkaline conditions. | |
| Chloral Hydrate in Aqueous Solution | Temperature | Temperature | Degradation is accelerated at higher temperatures. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- HPLC-grade water
- pH meter
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- C18 HPLC column
- Appropriate mobile phase (e.g., a buffered solution with an organic modifier like acetonitrile or methanol)
- Chloral hydrate and betaine reference standards
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in a known volume of HPLC-grade water in a volumetric flask to prepare a stock solution of a specific concentration.
- Measure and record the initial pH of the solution.
3. Stability Study Setup:
- Aliquot the stock solution into several amber vials to protect from light.
- Store the vials under different conditions to be tested (e.g., room temperature, refrigerated, elevated temperature).
- Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, etc.).
4. HPLC Analysis:
- At each time point, withdraw a sample from the respective storage condition.
- Dilute the sample to an appropriate concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Monitor the chromatogram for the peaks corresponding to chloral hydrate and betaine.
- Quantify the peak areas of chloral hydrate and betaine using a calibration curve prepared from the reference standards.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point by quantifying the chloral hydrate concentration.
- Plot the percentage of remaining this compound against time for each storage condition.
- Determine the rate of degradation and the shelf-life under the tested conditions.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Common adverse effects of Cloral betaine in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cloral Betaine in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized in animal models?
This compound is a sedative-hypnotic drug that is a complex of chloral hydrate and betaine. In the body, it acts as an extended-acting formulation of chloral hydrate. The primary active metabolite responsible for its sedative effects is trichloroethanol. Chloral hydrate is rapidly metabolized, with trichloroacetic acid being the other major metabolite detected in the plasma of rats and mice. In mice, the half-life of chloral hydrate is approximately 12 minutes, with about 56% being converted to trichloroethanol.
Q2: What are the most commonly observed adverse effects of this compound in animal studies?
Since this compound's effects are primarily due to chloral hydrate, the observed adverse effects are those associated with chloral hydrate administration. These can be categorized as follows:
-
Hepatotoxicity: Liver effects are prominent, especially in mice. These include increased liver weight (hepatomegaly), hepatocellular necrosis, and the development of liver tumors (hepatocellular adenoma and carcinoma) with chronic exposure.[1][2][3]
-
Carcinogenicity: Long-term studies in male B6C3F1 mice have shown an increased incidence of hepatocellular adenoma and carcinoma.[4][5][6] In female mice, an increased incidence of pituitary gland pars distalis adenomas has been observed.[7]
-
Gastrointestinal Distress: Intraperitoneal (i.p.) administration of chloral hydrate has been associated with adverse gastrointestinal effects in rats, including adynamic ileus, gastric ulcers, and peritonitis.[8][9]
-
Neurotoxicity: While used as a sedative, chloral hydrate can have neurotoxic effects. It may disrupt neurodevelopment through pathways involving NMDA and GABA receptors.[10][11] In old male rats, it has been shown to cause a significant increase in neurological deficits.[12]
-
General Systemic Effects: At higher doses, sedation is a common clinical finding.[1] Decreased body weight, feed consumption, and water consumption have been noted in rats at high daily doses.[1]
Troubleshooting Guides
Issue 1: Unexpected Liver Enzyme Elevations or Liver Pathology
-
Possible Cause: Hepatotoxicity is a known adverse effect of chloral hydrate, the active component of this compound. This is particularly evident in male mice.[2][3]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your administered dose with established No-Observed-Adverse-Effect Levels (NOAELs). The NOAEL for oral exposure in rats for 90 days has been established at 96 mg/kg/day based on mild liver toxicity observed at higher doses.[3]
-
Assess Animal Model: Be aware that male mice appear to be more susceptible to the hepatotoxic effects of chloral hydrate than rats or female mice.[2][3]
-
Histopathological Examination: Conduct thorough histopathological examinations of liver tissue to identify signs of hepatocellular necrosis or hypertrophy.
-
Serum Chemistry: Monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH), which can be indicators of liver damage.[1][3]
-
Issue 2: Gastrointestinal Complications Following Intraperitoneal Administration
-
Possible Cause: Intraperitoneal (i.p.) injection of chloral hydrate can cause local irritation and lead to complications such as peritonitis, adynamic ileus, and gastric ulcers.[8][9]
-
Troubleshooting Steps:
-
Alternative Administration Route: Whenever possible, consider alternative routes of administration such as oral gavage or administration in drinking water to avoid direct irritation of the peritoneum.
-
Lower Concentration: If i.p. administration is necessary, using a lower concentration of the chloral hydrate solution while maintaining the same total dose may minimize irritancy.[13]
-
Monitor for Clinical Signs: Closely monitor animals for signs of abdominal distress, such as bloating, lethargy, and reduced fecal output.
-
Necropsy: Perform a thorough necropsy to examine the abdominal organs for any signs of inflammation or ulceration.
-
Issue 3: High Incidence of Tumors in Long-Term Studies
-
Possible Cause: Chloral hydrate has demonstrated carcinogenic potential in mice, particularly causing liver tumors in males and pituitary tumors in females.[4][5][7]
-
Troubleshooting Steps:
-
Historical Control Data: Compare tumor incidence in your study to historical control data for the specific strain of mice being used.
-
Dose-Response Relationship: Analyze if there is a dose-dependent increase in tumor incidence, which would strengthen the evidence for a compound-related effect.
-
Dietary Control: Be aware that dietary factors can influence background tumor rates. In carcinogenicity studies of chloral hydrate, dietary control has been shown to improve the sensitivity of the assay by reducing intra-assay variation.[6]
-
Quantitative Data
Table 1: Lethal Doses (LD50) of Chloral Hydrate in Rodents
| Species | Route of Administration | LD50 |
| Mouse (Male) | Oral | 1442 mg/kg[2] |
| Mouse (Female) | Oral | 1265 mg/kg[2] |
| Mouse | Intraperitoneal | 400 mg/kg[1] |
| Rat | Oral | 479 mg/kg[1] |
| Rat | Intraperitoneal | 580 mg/kg[1] |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) of Chloral Hydrate
| Species | Duration | Route of Administration | NOAEL | Basis |
| Rat | 90 days | Drinking Water | 96 mg/kg/day[3] | Mild liver toxicity in males at higher doses |
| Rat & Mouse | 17 days | Gavage | 200 mg/kg[1] | Based on body weights of rats and liver weights of mice |
Table 3: Carcinogenicity of Chloral Hydrate in Male B6C3F1 Mice (2-Year Gavage Study)
| Dose Group (mg/kg) | Incidence of Hepatocellular Adenoma or Carcinoma (Ad Libitum Fed) | Incidence of Hepatocellular Carcinoma (Dietary Controlled) |
| 0 | 33.4% | 23.4% |
| 25 | 52.6% | 23.9% |
| 50 | 50.6% | 29.7% |
| 100 | 46.2% | 38.6% (statistically significant increase)[6] |
Experimental Protocols
1. Protocol for a 2-Year Carcinogenicity Study of Chloral Hydrate in Male B6C3F1 Mice
-
Objective: To evaluate the carcinogenic potential of chloral hydrate following long-term oral administration.
-
Animal Model: Male B6C3F1 mice.
-
Groups:
-
Control (vehicle: distilled water)
-
Low Dose (e.g., 25 mg/kg)
-
Mid Dose (e.g., 50 mg/kg)
-
High Dose (e.g., 100 mg/kg)
-
-
Administration:
-
Route: Oral gavage.
-
Frequency: 5 days per week.
-
Duration: 104 to 105 weeks.[4]
-
-
Diet:
-
Parameters Monitored:
-
Survival
-
Body weight
-
Feed consumption
-
Clinical observations
-
-
Interim Evaluations: A subset of animals (e.g., 12 per group) can be evaluated at 15 months.[4]
-
Terminal Procedures:
-
Complete necropsy.
-
Organ weights (especially liver).
-
Histopathological examination of all major organs and any gross lesions.
-
-
Additional Analysis:
-
Hepatic enzyme analysis (e.g., lauric acid 4-hydroxylase activity, CYP4A immunoreactive protein) to investigate mechanisms of toxicity.[4]
-
2. Protocol for a 90-Day Toxicity Study of Chloral Hydrate in Sprague-Dawley Rats
-
Objective: To determine the subchronic oral toxicity of chloral hydrate and establish a NOAEL.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Groups:
-
Control (distilled water)
-
Low Dose (e.g., 300 mg/L in drinking water)
-
Mid Dose 1 (e.g., 600 mg/L in drinking water)
-
Mid Dose 2 (e.g., 1200 mg/L in drinking water)
-
High Dose (e.g., 2400 mg/L in drinking water)
-
-
Administration:
-
Route: In drinking water.
-
Duration: 90 days.[3]
-
-
Parameters Monitored:
-
Mortality
-
Body weight gain
-
Food and water consumption
-
Clinical signs of toxicity
-
-
Terminal Procedures:
-
Organ weights.
-
Hematological parameters.
-
Serum chemistry (AST, ALT, LDH).[3]
-
Histopathological examination of major organs, with a focus on the liver.
-
Visualizations
Caption: Workflow for a typical toxicity study of this compound in animal models.
Caption: Simplified signaling pathway of Chloral Hydrate's neurological effects.
Caption: Logical relationship between this compound and its primary adverse effects.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Toxicology of chloral hydrate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ninety-day toxicity study of chloral hydrate in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis study of chloral hydrate (ad libitum and dietary controlled) (CAS no. 302-17-0) in male B6C3F1 mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Dietary controlled carcinogenicity study of chloral hydrate in male B6C3F1 mice [inis.iaea.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EFFECT OF CHLORAL HYDRATE ON MORPHOLOGICAL CHANGES IN THE NEOCORTEX AND FUNCTIONAL STATE OF OLD MALE RATS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. A pathophysiological study of abdominal organs following intraperitoneal injections of chloral hydrate in rats: comparison between two anaesthesia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate gastrointestinal irritation from Cloral betaine.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate gastrointestinal (GI) irritation associated with the use of Cloral betaine in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High incidence of emesis (vomiting) in animal subjects shortly after oral administration. | Direct irritation of the gastric mucosa by chloral hydrate, the active metabolite of this compound.[1][2][3] | 1. Administer with food or milk/formula: Co-administration can help dilute the compound and reduce direct contact with the gastric lining.[2][4] 2. Ensure adequate dilution: If using a liquid formulation, ensure it is sufficiently diluted with water or another suitable vehicle.[5] 3. Consider dose fractionation: If the protocol allows, splitting the total dose into smaller, more frequent administrations may reduce the peak concentration of chloral hydrate in the stomach. |
| Subjects exhibit signs of abdominal discomfort (e.g., writhing, agitation) after dosing. | Gastric irritation leading to abdominal pain and flatulence.[3] | 1. Co-administer a gastroprotective agent: Consider the use of a proton pump inhibitor (PPI) or a histamine H2-receptor antagonist to reduce gastric acid secretion.[6][7] Alternatively, a mucosal protective agent like sucralfate, which forms a protective barrier over the gastric mucosa, could be beneficial.[8][9] 2. Evaluate a lower effective dose: Determine the minimum dose of this compound required to achieve the desired experimental outcome to minimize adverse effects.[10] |
| Inconsistent absorption or variable sedative effects observed across subjects. | Variability in gastric emptying and intestinal absorption, potentially exacerbated by GI irritation and motility changes. | 1. Standardize administration protocol: Ensure consistent administration with respect to food intake and timing to normalize physiological conditions. 2. Monitor for and record all GI-related adverse events: Correlate the incidence of GI irritation with the observed efficacy to identify potential confounding factors. |
| Gastric lesions or erosions are observed during necropsy in study animals. | Direct corrosive effect of high concentrations of chloral hydrate on the gastric mucosa. In severe cases, gastric necrosis and perforation have been reported.[2][10] | 1. Implement gastroprotective co-therapy: Prophylactic use of PPIs or sucralfate may prevent the formation of gastric lesions.[6][8][9] 2. Re-evaluate the formulation: Consider alternative formulations, such as enteric-coated preparations, to bypass the stomach and release the compound in the small intestine. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of gastrointestinal irritation caused by this compound?
A1: this compound rapidly dissociates in the acidic environment of the stomach to release chloral hydrate.[11] Chloral hydrate is a known irritant to the gastric mucosa.[1][3] This direct irritation can lead to symptoms such as nausea, vomiting, abdominal pain, and in severe cases, gastric erosions or ulcerations.[2][10]
Q2: Is there quantitative data on the incidence of GI irritation with this compound?
A2: While extensive quantitative data for all experimental settings is not available, some clinical data from pediatric sedation studies using chloral hydrate can provide an indication. The reported incidence of vomiting varies across studies.
| Study Population | Incidence of Vomiting | Reference |
| Pediatric procedural sedation | 0.5% | [1] |
| Pediatric procedural sedation | 4% - 4.3% | [11] |
It is important to note that the incidence in preclinical animal models may differ and should be empirically determined.
Q3: How can I proactively mitigate GI irritation in my experimental protocol?
A3: Proactive mitigation strategies include:
-
Formulation and Administration: Administering this compound with food or milk can create a protective buffer.[2][4] Ensuring the compound is well-diluted if in a liquid form is also crucial.[5]
-
Dose Management: Utilize the lowest effective dose to achieve the desired scientific endpoint.[10]
-
Gastroprotective Co-medication: The co-administration of proton pump inhibitors (PPIs) to reduce gastric acid or sucralfate to coat the gastric lining can be effective prophylactic measures.[6][8][9]
Q4: Are there any formulation strategies to reduce GI irritation?
A4: Developing an enteric-coated formulation of this compound could be a viable strategy. This would allow the compound to bypass the stomach and be released in the more neutral pH of the small intestine, thus avoiding direct contact with the gastric mucosa. While commercially available formulations may be limited, this approach could be considered for in-house formulation development.
Q5: What are the key parameters to monitor when assessing GI irritation in animal models?
A5: Key parameters include:
-
Clinical observations: Monitor for signs of nausea (e.g., pica in rodents), vomiting, and behaviors indicative of pain or distress.
-
Gross pathology: At the end of the study, perform a macroscopic examination of the stomach and duodenum for any signs of irritation, erythema, erosions, or ulcers.
-
Histopathology: Collect gastric tissue for microscopic examination to assess for epithelial damage, inflammation, and other pathological changes.
Experimental Protocols
Protocol 1: In Vitro Assessment of Gastric Mucosal Irritation and Mitigation
This protocol is adapted from an established in vitro model for studying drug-induced gastric damage.
Objective: To assess the direct irritant effect of this compound on the gastric mucosa and to evaluate the protective effect of co-administered sucralfate.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the stomach.
-
Introduce a polyethylene cannula into the esophagus and tie off the pyloric end.
-
Suspend the stomach in an organ bath containing aerated Krebs solution at 37°C.
-
-
Experimental Groups:
-
Control: Instill vehicle (e.g., saline) into the stomach via the esophageal cannula.
-
This compound: Instill a solution of this compound at the desired experimental concentration.
-
This compound + Sucralfate: Pre-treat the stomach with a sucralfate suspension for 30 minutes, then rinse and instill the this compound solution.
-
-
Incubation and Assessment:
-
Incubate for 60 minutes.
-
Remove the stomach from the organ bath, open it along the greater curvature, and rinse with saline.
-
Macroscopically examine the gastric mucosa for lesions. Quantify the total lesion area.
-
Fix the tissue in 10% neutral buffered formalin for subsequent histopathological analysis.
-
Protocol 2: In Vivo Evaluation of Gastroprotective Strategies
Objective: To evaluate the efficacy of co-administering a proton pump inhibitor (PPI) in mitigating this compound-induced gastrointestinal irritation in a mouse model.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Experimental Groups:
-
Vehicle Control: Administer the vehicle for both the PPI and this compound.
-
This compound Control: Administer the PPI vehicle followed by this compound.
-
PPI + this compound: Administer a PPI (e.g., omeprazole) 30-60 minutes prior to the administration of this compound.
-
-
Dosing and Observation:
-
Administer all compounds orally.
-
Observe the animals for clinical signs of GI distress (e.g., writhing, lethargy) for at least 4 hours post-dosing.
-
At a predetermined time point (e.g., 4 or 24 hours), humanely euthanize the animals.
-
-
Endpoint Analysis:
-
Perform a gross examination of the stomach and proximal small intestine.
-
Score the severity of any observed gastric lesions.
-
Collect tissue samples for histopathological assessment.
-
Visualizations
References
- 1. Chloral hydrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the side effects of Chloral Hydrate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. chloral hydrate – Pediatric Drug Dosing Guidelines – IWK Drug Information Resource [dir.iwk.nshealth.ca]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Science review: The use of proton pump inhibitors for gastric acid suppression in critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2 Blockers vs PPIs: Which Is Best for Acid Reflux? [verywellhealth.com]
- 8. buzzrx.com [buzzrx.com]
- 9. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical Practice Guidelines : Chloral Hydrate Poisoning [rch.org.au]
- 11. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Cloral Betaine Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Cloral betaine dosage and minimizing side effects during pre-clinical and clinical experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Excessive Sedation or Prolonged Recovery Time | Dosage may be too high for the subject's metabolic rate or there may be a drug interaction. | Reduce the dosage in subsequent experiments. Ensure no concomitant administration of other central nervous system (CNS) depressants, such as alcohol or other sedatives.[1][2] Monitor vital signs, including respiratory rate and oxygen saturation, closely.[2] |
| Gastrointestinal Irritation (Nausea, Vomiting) | Direct irritation of the gastric mucosa by chloral hydrate. | Administer this compound with food or milk to reduce direct contact with the stomach lining.[3] Consider dividing the dose if the experimental protocol allows. |
| Paradoxical Excitement or Agitation | Idiosyncratic reaction to the medication, particularly observed in some pediatric populations. | Discontinue administration and monitor the subject. This reaction may be dose-dependent; consider a lower dose range in future experiments. Paradoxical excitement has been reported in up to 18% of children in some studies.[4] |
| Cardiac Arrhythmias or QT Prolongation | High doses of chloral hydrate can have cardiotoxic effects. | Use the lowest effective dose.[2] Screen subjects for pre-existing cardiac conditions. Continuous ECG monitoring is advised for high-dose studies or in subjects with known cardiac risk factors. |
| Elevated Liver Enzymes | Hepatic metabolism of chloral hydrate may lead to liver stress. | Use with caution in subjects with pre-existing hepatic impairment.[2] Monitor liver function tests (LFTs) before and after administration, especially in chronic dosing studies. |
| Increased Cholesterol Levels | The betaine component of this compound can influence lipid metabolism. | Monitor serum cholesterol and LDL levels, particularly with long-term administration.[5] |
| Development of Tolerance | Repeated administration can lead to decreased efficacy. | Use this compound for the shortest duration possible. If long-term administration is necessary, monitor for signs of tolerance and consider alternative therapies. Avoid abrupt discontinuation after prolonged use to prevent withdrawal symptoms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound dissociates in the gastrointestinal tract to release chloral hydrate and betaine. The primary sedative and hypnotic effects are mediated by chloral hydrate's active metabolite, trichloroethanol. Trichloroethanol is a positive allosteric modulator of the GABA-A receptor, the major inhibitory neurotransmitter in the central nervous system. By binding to the GABA-A receptor, trichloroethanol enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability.[6][7]
Q2: What are the known side effects associated with this compound?
A2: The side effects are primarily attributed to the chloral hydrate component and can be dose-dependent. Common side effects include gastrointestinal irritation (nausea, vomiting), drowsiness, and dizziness.[3][8] More severe side effects can include respiratory depression, cardiac arrhythmias, and paradoxical excitement.[2][4] The betaine component has been associated with an increase in total cholesterol levels in some individuals.[5]
Q3: How can the dosage of this compound be optimized to minimize side effects?
A3: To minimize side effects, it is recommended to start with the lowest potentially effective dose and titrate upwards based on the desired effect and observed side effects. Administering the dose with food can mitigate gastrointestinal irritation.[3] Careful screening for pre-existing cardiac, hepatic, or renal conditions is crucial.[2] For pediatric subjects, dose calculations should be precise (mg/kg) to avoid overdose.[9]
Q4: Are there any significant drug interactions to be aware of?
A4: Yes, this compound has significant interactions with other CNS depressants, including alcohol, benzodiazepines, and opioids.[1] Co-administration can lead to additive sedative effects and an increased risk of respiratory depression. Caution is also advised when co-administering with drugs known to prolong the QT interval.
Q5: What is the recommended duration of use for this compound in experimental settings?
A5: Due to the potential for tolerance and dependence, this compound should be used for the shortest duration necessary to achieve the experimental objectives. For clinical use in insomnia, treatment is typically recommended for a maximum of two weeks. If longer-term use is required for a specific research protocol, a clear justification and a plan for monitoring for tolerance and adverse effects should be in place.
Data Presentation
Table 1: Dose-Response Relationship of Chloral Hydrate and Side Effects in Pediatric Sedation
| Dosage (mg/kg) | Sedation Success Rate | Incidence of Prolonged Sedation (>4 hours) | Incidence of Vomiting | Incidence of Paradoxical Excitation |
| < 50 | Variable | ~8.9% (in a study with mixed dosages) | Not reported as significantly different | Not reported as significantly different |
| 50 - 75 | Variable | ~8.9% (in a study with mixed dosages) | Not reported as significantly different | Not reported as significantly different |
| > 75 - 100 | Variable | ~8.9% (in a study with mixed dosages) | Not reported as significantly different | Not reported as significantly different |
| 50 - 120 | Not specified | Not specified | 0 - 4% | 0.5 - 2% |
| 87 (mean) | 94% achieved deep sedation | Not specified | Not specified | 18% |
Data synthesized from a pilot study evaluating side effects of chloral hydrate sedation in children and a study on undesired effects in young children undergoing echocardiograms.[4][9]
Table 2: Effects of Betaine Supplementation on Plasma Homocysteine and Lipids
| Daily Betaine Dosage | Change in Fasting Plasma Homocysteine | Effect on Total Cholesterol |
| 1 g | No significant change | Not specified |
| 3 g | Significant decrease | Potential for increase |
| 6 g | Significant decrease | Potential for increase |
| 2.5 g or 5.0 g/day for 21 days | Significant decrease | No detrimental effect on lipid profile in physically active males |
Data from studies on the dose-dependent effect of betaine on homocysteine concentrations and its metabolic effects.[10][11] A meta-analysis suggests betaine supplementation may increase LDL cholesterol.[5]
Experimental Protocols
Protocol for Assessing Sedative-Hypnotic Effects in a Rodent Model
Objective: To evaluate the sedative and hypnotic properties of different doses of this compound.
Methodology:
-
Animal Model: Male Wistar rats (200-250g).
-
Drug Administration: Administer this compound orally (gavage) at doses of 25, 50, and 100 mg/kg (chloral hydrate equivalent). A control group receives the vehicle (e.g., saline).
-
Assessment of Sedation (Open Field Test):
-
30 minutes after drug administration, place the rat in the center of an open field apparatus.
-
Record the number of squares crossed and the frequency of rearing over a 5-minute period. A decrease in these parameters indicates a sedative effect.
-
-
Assessment of Hypnosis (Loss of Righting Reflex):
-
After the open field test, gently place the rat on its back.
-
The time taken for the rat to right itself (return to all four paws) is recorded. The inability to right itself within 30 seconds is considered a loss of the righting reflex, indicating a hypnotic effect.
-
The duration of the loss of righting reflex is measured as the time from loss to spontaneous recovery.
-
Protocol for Quantification of Trichloroethanol in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the plasma concentration of the active metabolite of chloral hydrate, trichloroethanol, following this compound administration.
Methodology:
-
Sample Collection: Collect blood samples at predetermined time points after this compound administration into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., 2,2,2-trichloro-d2-ethanol).
-
Add 5 mL of a suitable organic solvent (e.g., diethyl ether).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the GC oven temperature program to achieve separation of trichloroethanol and the internal standard.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of trichloroethanol and the internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of trichloroethanol and the internal standard to determine the concentration in the plasma samples.
Mandatory Visualizations
Caption: Metabolic pathway of this compound to its active metabolite and mechanism of action.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. mims.com [mims.com]
- 3. Chloral Hydrate: Is It Still Being Used? Are There Safer Alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloral hydrate side effects in young children: causes and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of Betaine? [synapse.patsnap.com]
- 6. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 7. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. scispace.com [scispace.com]
- 10. Orally administered betaine has an acute and dose-dependent effect on serum betaine and plasma homocysteine concentrations in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloral Betaine Absorption and Bioavailability Technical Support Center
Welcome to the Technical Support Center for Cloral Betaine. This resource is designed for researchers, scientists, and drug development professionals to address common and complex issues related to the absorption and bioavailability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound absorption?
A1: this compound is a complex of chloral hydrate and betaine. Upon oral administration, it is expected to completely dissociate in the acidic environment of the stomach to release chloral hydrate and betaine.[1] The therapeutic activity is primarily due to chloral hydrate and its active metabolite, trichloroethanol.[2] Chloral hydrate itself is rapidly absorbed from the gastrointestinal tract, with its effects typically beginning within 30 minutes of oral administration.[1]
Q2: Is low bioavailability a common issue with this compound?
A2: No, low bioavailability is not a commonly reported issue. Studies have shown that the bioavailability of chloral hydrate from capsule formulations is high, ranging from 94.8% to 101.6% compared to an oral drinking solution.[3] Because this compound acts as a prodrug that releases chloral hydrate, significant bioavailability issues would be unexpected under normal physiological conditions.
Q3: How does food impact the absorption of this compound?
A3: The product literature for this compound suggests administration with water or milk, which implies that it can be taken with or without food.[4] However, gastrointestinal irritation is a known side effect of chloral hydrate, and administering it with food or milk may help to minimize this.[4] Large, high-fat meals can delay gastric emptying, which could potentially slow the rate of absorption, but this is not reported to be a significant clinical issue.
Q4: Can the formulation of the this compound tablet affect its absorption profile?
A4: Yes, the formulation can significantly impact the absorption rate. An immediate-release formulation will be designed for rapid disintegration and dissolution, leading to quick absorption of the released chloral hydrate. In contrast, an enteric-coated or modified-release formulation would delay the release of the active substance until it reaches a more distal part of the gastrointestinal tract, resulting in a delayed onset of action and altered peak plasma concentrations.[3]
Q5: What are the main metabolites of this compound, and how are they relevant to bioavailability studies?
A5: After dissociation to chloral hydrate, the primary metabolites are trichloroethanol (TCE), which is the major active metabolite, and trichloroacetic acid (TCA), which is inactive.[3] Due to the extremely short half-life of chloral hydrate in the body, it is often undetectable in plasma samples shortly after administration.[3] Therefore, the pharmacokinetic parameters of trichloroethanol are considered the most relevant indicators for assessing the bioavailability of chloral hydrate from a this compound formulation.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during preclinical or clinical research involving this compound, presenting them in a question-and-answer format.
Problem 1: High inter-subject variability in plasma concentrations of the active metabolite, trichloroethanol.
-
Possible Cause 1: Genetic Polymorphisms in Metabolizing Enzymes.
-
Explanation: Chloral hydrate is metabolized to trichloroethanol by alcohol dehydrogenase and other enzymes.[1] Genetic variations in these enzymes can lead to differences in the rate and extent of metabolism, resulting in variable plasma concentrations of trichloroethanol.
-
Troubleshooting Step: Consider genotyping study subjects for relevant enzyme polymorphisms. Analyze pharmacokinetic data based on genotype to identify potential correlations.
-
-
Possible Cause 2: Differences in Glucuronidation Capacity.
-
Explanation: Trichloroethanol is eliminated in part through glucuronidation.[5] Individuals with impaired glucuronidation capacity, which can be due to genetic factors or underlying liver conditions, may exhibit higher plasma levels of free trichloroethanol.[5]
-
Troubleshooting Step: Measure both free and total (free + glucuronidated) trichloroethanol in plasma. A high ratio of free to total trichloroethanol may indicate reduced glucuronidation.
-
-
Possible Cause 3: Co-administration of other medications.
-
Explanation: Concomitant use of other drugs that are substrates or inhibitors of the same metabolic enzymes could alter the pharmacokinetics of chloral hydrate.
-
Troubleshooting Step: Obtain a detailed medication history for all study subjects. Conduct a drug-drug interaction screen for all co-administered therapies.
-
Problem 2: Slower than expected onset of action or lower than expected peak plasma concentrations (Cmax).
-
Possible Cause 1: Impaired Gastric Dissolution.
-
Explanation: this compound must first dissociate into chloral hydrate in the stomach. Conditions that increase gastric pH (e.g., co-administration of antacids or proton pump inhibitors) could potentially slow the dissolution of the tablet and the release of chloral hydrate.[6]
-
Troubleshooting Step: Perform in vitro dissolution testing of the this compound formulation in media of varying pH (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent release characteristics. If a pH dependency is observed, consider controlling for the use of acid-reducing agents in your study population.
-
-
Possible Cause 2: Delayed Gastric Emptying.
-
Explanation: The presence of food, particularly high-fat meals, can delay gastric emptying, which would in turn delay the delivery of the drug to the small intestine for absorption.
-
Troubleshooting Step: Standardize administration of this compound with respect to meals (e.g., administer after a standardized meal or in a fasted state) to minimize variability in gastric emptying times.
-
Problem 3: Evidence of poor absorption or low bioavailability in a subset of the study population.
-
Possible Cause 1: Underlying Gastrointestinal Pathology.
-
Explanation: this compound is contraindicated in patients with active gastritis, oesophagitis, or gastric/duodenal ulcers.[1] These conditions can compromise the integrity of the gastrointestinal mucosa and may affect drug absorption.
-
Troubleshooting Step: Ensure that study participants are screened for any history of significant gastrointestinal disease. If unexpected results are observed, consider further investigation of the subject's GI health.
-
-
Possible Cause 2: Formulation Integrity Issues.
-
Explanation: A defect in the manufacturing of the tablet (e.g., improper coating, excessive hardness) could lead to incomplete disintegration or dissolution, resulting in reduced bioavailability.
-
Troubleshooting Step: Conduct quality control tests on the batch of this compound tablets used in the study, including disintegration and dissolution testing, to ensure they meet specifications.
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for the active metabolite of this compound, trichloroethanol, following oral administration of chloral hydrate.
| Parameter | Value | Formulation | Reference |
| Bioavailability | 94.8% - 101.6% | Immediate and Modified Release Capsules (vs. solution) | [3] |
| Tmax (Time to Peak Plasma Concentration) | 0.76 - 2.38 hours | Immediate and Enteric-Coated Capsules | [3] |
| Terminal Half-life (t½) | 9.3 - 10.2 hours | Capsules and Solution | [3] |
| Protein Binding (Trichloroethanol) | 70% - 80% | N/A | [1] |
Experimental Protocols
1. Protocol for In Vitro Dissolution Testing of this compound Tablets
-
Objective: To assess the in vitro release profile of this compound from a solid oral dosage form.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid). Additional testing can be performed in phosphate buffer at pH 4.5 and 6.8 to evaluate pH dependency.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one this compound tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the samples for chloral hydrate concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Acceptance Criteria: For an immediate-release formulation, a typical criterion is not less than 80% (Q) of the labeled amount of this compound is dissolved in 45 minutes.
2. Protocol for a Human Pharmacokinetic Study of this compound
-
Objective: To determine the bioavailability and pharmacokinetic profile of this compound in healthy volunteers.
-
Study Design: Open-label, single-dose, randomized, two-way crossover study comparing the test this compound formulation to a reference chloral hydrate oral solution. A sufficient washout period (e.g., 4 weeks) should be implemented between study periods.[3]
-
Subjects: Healthy adult volunteers. Subjects should be screened for contraindications, including GI disorders and use of interacting medications.
-
Procedure:
-
Subjects fast overnight before administration of the study drug.
-
A single oral dose of the this compound tablet or reference solution is administered with a standard volume of water (e.g., 240 mL).
-
Serial blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours).[3]
-
Plasma is separated by centrifugation and stored frozen (-20°C or below) until analysis.
-
-
Bioanalysis: Plasma samples are analyzed for trichloroethanol and trichloroacetic acid using a validated bioanalytical method, such as GC/MS or LC-MS/MS.[7]
-
Pharmacokinetic Analysis: The following parameters are calculated for trichloroethanol: Cmax, Tmax, AUC (Area Under the Curve), and t½. Bioequivalence is assessed by comparing the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC.
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Workflow for troubleshooting unexpected pharmacokinetic results.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. Chloral betaine - Wikipedia [en.wikipedia.org]
- 3. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Kinetics of chloral hydrate and its metabolites in male human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of chloral hydrate metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Chloral Betaine Dependence Potential in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential for dependence on chloral betaine in long-term experimental studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is chloral betaine and what is its primary mechanism of action?
Chloral betaine is a sedative-hypnotic drug that acts as a prodrug to chloral hydrate.[1] Following administration, it is metabolized into trichloroethanol, which is the primary active metabolite.[2] Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][3] This mechanism is similar to that of other sedative-hypnotics like benzodiazepines and barbiturates.[3]
Q2: Is there a significant risk of dependence with long-term use of chloral betaine in research subjects?
Yes, prolonged use of chloral betaine can lead to tolerance, physical dependence, and a withdrawal syndrome upon abrupt cessation.[4][5][6] While it is classified as a Schedule IV controlled substance, indicating a lower potential for abuse relative to other substances, the risk is significant enough to warrant careful management in long-term studies.[6] The development of tolerance means that higher doses may be needed over time to achieve the same sedative effect, which can increase the likelihood of dependence.[6][7]
Q3: What are the typical signs and symptoms of chloral betaine withdrawal?
Withdrawal symptoms are similar to those of other sedative-hypnotics and can range from mild to severe. Symptoms may include anxiety, agitation, tremors, insomnia, and in severe cases, hallucinations and delirium tremens, which can be life-threatening.[5]
Q4: How long after cessation of chloral betaine can withdrawal symptoms be expected to appear?
The onset of withdrawal symptoms depends on the half-life of the active metabolite, trichloroethanol, which is approximately 4 to 12 hours.[2] Symptoms can therefore begin to appear within 24 to 48 hours after the last dose.
Troubleshooting Guide
Issue 1: A research subject in a long-term study is showing signs of tolerance (requiring higher doses for the same effect).
-
Question: How should I manage escalating dose requirements?
-
Answer:
-
Re-evaluate the Study Protocol: Determine if the current dosing regimen is appropriate and necessary for the study's objectives.
-
Assess for Dependence: Use a standardized withdrawal assessment scale (see Experimental Protocols section) to establish a baseline before making any changes to the dosing.
-
Consider Alternative Sedatives: If the study design allows, consider rotating to a different class of sedative to minimize the development of tolerance to a single agent.
-
Implement a Tapering Plan: If the subject is to be withdrawn from the study or the medication, a gradual dose reduction is crucial to prevent severe withdrawal symptoms.
-
Issue 2: A research subject unexpectedly discontinues chloral betaine and is now exhibiting withdrawal symptoms.
-
Question: What is the immediate course of action for managing acute withdrawal?
-
Answer:
-
Administer a Long-Acting Benzodiazepine: As recommended for sedative-hypnotic withdrawal, a long-acting benzodiazepine such as diazepam can be administered to control symptoms. The dosage should be titrated based on the severity of the withdrawal, as measured by a standardized scale like the CIWA-Ar.
-
Monitor Vital Signs: Closely monitor heart rate, blood pressure, and respiratory rate, as these can become unstable during withdrawal.
-
Supportive Care: Ensure the subject is in a quiet, low-stimulation environment. Provide hydration and electrolyte replacement as needed.
-
Issue 3: How can I differentiate between the side effects of chloral betaine and early signs of withdrawal?
-
Question: What are the key distinguishing features?
-
Answer: Side effects of chloral betaine typically include drowsiness, nausea, and dizziness. In contrast, early withdrawal symptoms are often characterized by a state of central nervous system hyper-excitability, such as anxiety, tremors, and insomnia. The timing of the symptoms in relation to the last dose is a critical factor in differentiation.
Quantitative Data on Chloral Betaine and Dependence
While specific data on the incidence of chloral betaine dependence from long-term studies is limited, the following tables provide an overview of typical dosages and a hypothetical withdrawal timeline.
Table 1: Typical Human Dosages of Chloral Hydrate (from Chloral Betaine)
| Indication | Typical Adult Dose | Maximum Recommended Daily Dose |
| Hypnotic | 500 mg to 1 g, 15-30 minutes before bedtime | 2 g |
| Sedative | 250 mg, 3 times daily after meals | 2 g |
Note: Chloral betaine 707 mg is equivalent to 414 mg of chloral hydrate.
Table 2: Illustrative Timeline of Chloral Hydrate Withdrawal Symptoms
| Time Since Last Dose | Potential Symptoms | Severity |
| 6-12 hours | Anxiety, insomnia, mild tremors | Mild |
| 24-72 hours | Increased tremors, diaphoresis (sweating), elevated heart rate and blood pressure, potential for auditory or visual disturbances | Moderate |
| >72 hours | Risk of seizures, hallucinations, delirium tremens | Severe |
Experimental Protocols
Protocol 1: Assessment of Withdrawal Severity using a Modified CIWA-Ar Scale
Objective: To quantitatively assess the severity of chloral betaine withdrawal in a research subject.
Methodology:
-
Baseline Assessment: Conduct a baseline assessment using the Clinical Institute Withdrawal Assessment for Alcohol–Revised (CIWA-Ar) scale before the planned cessation of chloral betaine.
-
Scoring: The CIWA-Ar scale consists of 10 items, each scored on a scale of 0 to 7, except for "orientation and clouding of sensorium," which is scored from 0 to 4.
-
Frequency of Assessment:
-
For subjects with a baseline score <8, reassess every 8 hours for the first 72 hours after cessation.
-
For subjects with a baseline score of 8-15, reassess every 4 hours.
-
For subjects with a baseline score >15, reassess every 1-2 hours and consider pharmacological intervention.
-
-
Intervention Thresholds:
-
Score <8: Minimal withdrawal; supportive care.
-
Score 8-15: Mild to moderate withdrawal; consider initiating a tapering protocol with a long-acting benzodiazepine.
-
Score >15: Severe withdrawal; immediate pharmacological intervention is warranted.
-
Protocol 2: Preclinical Assessment of Dependence Potential using Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of chloral betaine in a preclinical model, which can be indicative of its abuse potential.
Methodology:
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Phases of the Experiment:
-
Habituation (Day 1): Allow the animal to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any baseline preference for one of the outer chambers.
-
Conditioning (Days 2-5): On alternating days, administer chloral betaine and confine the animal to one of the outer chambers. On the other days, administer a vehicle control (e.g., saline) and confine the animal to the opposite chamber. The chamber paired with the drug should be the one that was initially less preferred.
-
Testing (Day 6): Place the animal in the central chamber and allow it to freely access all chambers. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests conditioned place aversion.
Visualizations
Caption: GABA-A Receptor Signaling Pathway modulated by Chloral Betaine.
Caption: Workflow for Assessing and Managing Chloral Betaine Dependence.
References
- 1. va.gov [va.gov]
- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. What are the side effects of Chloral Hydrate? [synapse.patsnap.com]
- 5. ansm.sante.fr [ansm.sante.fr]
- 6. Chloral hydrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting inconsistent sedative effects of Cloral betaine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent sedative effects with Cloral Betaine in their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound's mechanism of action, metabolism, and factors influencing its sedative properties.
???+ question "Q1: What is the mechanism of action of this compound?"
???+ question "Q2: How is this compound metabolized and what are the key metabolites?"
???+ question "Q3: What is the expected onset and duration of action for this compound?"
Section 2: Troubleshooting Inconsistent Sedative Effects
This guide provides a systematic approach to identifying and resolving common causes of variability in the sedative effects of this compound during experimental studies.
Troubleshooting Workflow
Technical Support Center: Cloral Betaine and CNS Depressant Interactions in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the experimental use of cloral betaine, particularly its interaction with other central nervous system (CNS) depressants. This compound rapidly dissociates into chloral hydrate and betaine upon administration; therefore, the interactive properties are primarily attributed to chloral hydrate and its active metabolite, trichloroethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vivo experiments involving the co-administration of this compound with other CNS depressants.
Issue 1: Unexpectedly High Mortality or Severe Respiratory Depression
Question: We observed a higher-than-expected mortality rate and/or severe respiratory depression in our animal models (rodents) when combining this compound with a benzodiazepine. What could be the cause and how can we mitigate this?
Answer:
This is a critical issue often stemming from the synergistic potentiation of CNS depression. Both chloral hydrate (the active component of this compound) and benzodiazepines are positive allosteric modulators of the GABA-A receptor, leading to enhanced inhibitory neurotransmission.[1][2] When used in combination, their effects can be greater than the sum of their individual effects.
Troubleshooting Steps:
-
Dose Reduction: The most crucial step is to reduce the doses of both this compound and the co-administered CNS depressant. A pilot dose-response study for the combination is highly recommended to determine a safe and effective dose range.
-
Staggered Administration: Consider staggering the administration of the two agents. Administering a sub-threshold dose of one agent followed by the other may help in achieving the desired level of sedation without causing profound, simultaneous CNS depression.
-
Enhanced Monitoring: Implement continuous and vigilant monitoring of vital signs, especially respiratory rate and oxygen saturation.[3][4] For rodents, this can be achieved using whole-body plethysmography or non-invasive pulse oximeters designed for small animals.[3][5]
-
Reversal Agents: Have appropriate reversal agents on hand. While there is no specific antagonist for chloral hydrate, flumazenil can be used to reverse the effects of benzodiazepines in case of severe overdose.
-
Route of Administration: Be aware that the route of administration can significantly impact the onset and intensity of the effects. Intravenous administration will have a more rapid and potent effect compared to oral or intraperitoneal routes.[6][7]
Issue 2: High Variability in Sedation Depth and Duration
Question: Our experimental results show significant variability in the depth and duration of sedation when using this compound in combination with an opioid. How can we improve the consistency of our results?
Answer:
Variability in response to CNS depressant combinations can be influenced by several factors, including animal-specific characteristics and experimental procedures.
Troubleshooting Steps:
-
Control for Biological Variables:
-
Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to CNS depressants. Ensure that the strain and sex of the animals are consistent across all experimental groups.
-
Age and Weight: Both age and body weight can influence drug metabolism and distribution. Use animals within a narrow age and weight range.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that might affect their response to the drugs.
-
-
Standardize Environmental Conditions:
-
Circadian Rhythm: The time of day can influence drug efficacy.[8] Conduct experiments at the same time each day to minimize the impact of circadian variations.
-
Acclimation: Ensure animals are properly acclimated to the housing and experimental environment to reduce stress, which can affect sedative responses.[4]
-
-
Refine Dosing and Administration:
-
Accurate Dosing: Ensure precise calculation and administration of drug doses based on the most recent body weight of each animal.
-
Consistent Administration Technique: The technique used for drug administration (e.g., injection speed, location for IP injection) should be highly consistent across all animals.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and other CNS depressants?
A1: this compound's active metabolite, trichloroethanol, is a positive allosteric modulator of the GABA-A receptor.[9][10] This is the same primary mechanism of action for benzodiazepines and barbiturates.[1] This shared mechanism leads to a potentiation of the inhibitory effects of GABA in the brain, resulting in enhanced sedation, hypnosis, and, at higher doses, respiratory depression. The interaction is generally considered to be synergistic or additive.
Q2: Are there specific CNS depressants that should be avoided in combination with this compound in preclinical studies?
A2: Caution should be exercised with all CNS depressants. However, combinations with other GABA-A receptor modulators like barbiturates (e.g., pentobarbital) and benzodiazepines (e.g., diazepam) require particular care due to the high risk of synergistic respiratory depression.[6][7][11] Co-administration with opioids (e.g., morphine) also warrants close monitoring as both drug classes can cause significant respiratory depression, albeit through different primary mechanisms (GABA-A vs. mu-opioid receptors).[12][13]
Q3: What are the recommended animal models for studying these interactions?
A3: Rodent models, particularly mice and rats, are commonly used for these studies due to their well-characterized physiology and the availability of established behavioral assays.[6][7]
Q4: How can I quantify the level of CNS depression in my animal model?
A4: Several behavioral and physiological endpoints can be used:
-
Loss of Righting Reflex (LORR): This is a common measure of the onset and duration of anesthesia/deep sedation.[14][15][16]
-
Locomotor Activity: A decrease in spontaneous movement can be quantified using an open-field test with automated tracking systems.[17][18][19][20][21]
-
Respiratory Rate: Can be monitored using various methods, from simple observation to sophisticated plethysmography.[3][5][22][23][24][25][26]
-
Heart Rate and Oxygen Saturation: Monitored using pulse oximetry.[3]
Quantitative Data on Interactions
The following tables summarize quantitative data from studies investigating the interaction of chloral hydrate with other CNS depressants.
Table 1: Comparative Sedative Effects and Adverse Events of Chloral Hydrate and Pentobarbital in Infants
| Parameter | Chloral Hydrate (50 mg/kg) | Pentobarbital (4 mg/kg) | P-value | Citation |
| Sedation Failure Rate | 2.7% | 0.5% | < 0.001 | [27] |
| Oxygen Desaturation | 1.6% | 0.2% | < 0.01 | [27] |
| Paradoxical Reaction | 0.03% | 1% | < 0.05 | [28] |
| Respiratory Depression | 1.6% | 0.3% | < 0.05 | [28] |
Table 2: Effects of Chloral Hydrate and Diazepam Combination in Pediatric Sedation
| Group | Sedation Success (Completed ABR Test) | Citation |
| 20 mg/kg Chloral Hydrate | Low | [11][29] |
| 40 mg/kg Chloral Hydrate | Moderate | [11][29] |
| 20 mg/kg Chloral Hydrate + 0.5 mg/kg Diazepam | High | [11][29] |
| 40 mg/kg Chloral Hydrate + 0.5 mg/kg Diazepam | Highest (p=0.0139 vs other groups) | [11][29] |
Experimental Protocols
Protocol 1: Assessment of Sedation using Loss of Righting Reflex (LORR) in Rodents
Objective: To determine the onset and duration of sedation/anesthesia.
Materials:
-
Test substances (this compound, other CNS depressant)
-
Vehicle control
-
Syringes and needles for administration
-
A clear observation chamber
-
Timer
Procedure:
-
Administer the test substance(s) to the animal via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the observation chamber.
-
At regular intervals (e.g., every 2 minutes), gently turn the animal onto its back.
-
Onset of LORR: Record the time at which the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified timeframe (e.g., 30 seconds).[14][15]
-
Duration of LORR: Continue to test for the righting reflex at regular intervals (e.g., every 5-10 minutes) until the animal successfully rights itself on two consecutive attempts. The duration of LORR is the time from onset to the return of the righting reflex.
Protocol 2: Quantification of Locomotor Activity using an Open-Field Test
Objective: To measure the effect of CNS depressants on spontaneous movement.
Materials:
-
Open-field arena (a square or circular enclosure with high walls)
-
Automated video tracking system and software
-
Test substances and vehicle
Procedure:
-
Administer the test substance(s) to the animal.
-
After a predetermined time (to allow for drug absorption), place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
The video tracking system will record and analyze various parameters, including:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Entries into the center vs. peripheral zones (can also indicate anxiety-like behavior)
-
-
Compare the results between treatment groups and the vehicle control group. A significant decrease in locomotor activity is indicative of sedation.[17][18]
Visualizations
Caption: Signaling pathway for synergistic CNS depression.
Caption: Experimental workflow for assessing sedation.
Caption: Troubleshooting logical relationships.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review of laboratory animal anesthesia with chloral hydrate and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Significant Effect of Chloral Hydrate: Diazepam Combination in the Induction of Sedation During Auditory Brainstem Response in Children with Hearing Loss, International Journal of Psychological and Brain Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 12. Pre-conditioned place preference treatment of chloral hydrate interrupts the rewarding effect of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 14. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 16. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 22. Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish | eLife [elifesciences.org]
- 23. Frontiers | Contactless monitoring of respiratory rate variability in rats under anesthesia with a compact 24GHz microwave radar sensor [frontiersin.org]
- 24. Comparison of the respiratory effects of commonly utilized general anaesthesia regimes in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simple and Novel Method to Monitor Breathing and Heart Rate in Awake and Urethane-Anesthetized Newborn Rodents | PLOS One [journals.plos.org]
- 26. researchgate.net [researchgate.net]
- 27. Superiority of pentobarbital versus chloral hydrate for sedation in infants during imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparison of chloral hydrate and pentobarbital sedation for pediatric echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Addressing Chloral Betaine Interference with Thyroid Function Tests
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results in thyroid function tests when working with chloral betaine. As direct studies on the interference of chloral betaine with thyroid assays are limited, this guide synthesizes information on its constituent components, chloral hydrate and betaine, to provide a practical framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is chloral betaine and how might it affect thyroid function tests?
Chloral betaine is a compound formed from the combination of chloral hydrate and betaine. Its potential interference with thyroid function tests is thought to arise primarily from the chloral hydrate component. Chloral hydrate is a sedative that has been reported to cause a temporary increase in thyroxine levels (hyperthyroxinemia)[1]. The exact mechanism is not fully understood but may involve complex interactions with thyroxine therapy[2]. The betaine component, on the other hand, is not known to directly interfere with thyroid hormone assays but may influence overall thyroid health through its role in improving gut health and nutrient absorption[3][4].
Q2: Which specific thyroid function tests are most likely to be affected?
Based on the known effects of chloral hydrate, assays for thyroxine (T4) may be particularly susceptible to interference, potentially showing falsely elevated results. One study in rats indicated that chloral hydrate can affect the binding of triiodothyronine (T3) to its nuclear receptors in the brain, though it did not find changes in plasma thyroid hormone levels[5]. Therefore, assays for T3 and thyroid-stimulating hormone (TSH) might also be affected, although direct evidence is limited.
Q3: How can I confirm if chloral betaine is interfering with my experimental results?
If you observe unexpected thyroid hormone levels in the presence of chloral betaine, it is crucial to systematically investigate the possibility of interference. A key step is to analyze the same sample using a different assay method or platform[6]. Significant discrepancies between results from different methods can indicate an analytical interference[6]. Additionally, conducting dilution studies and spike and recovery experiments can help to identify matrix effects caused by the compound.
Q4: Are there alternative compounds to chloral betaine that have less impact on thyroid function tests?
The choice of an alternative will depend on the specific application of chloral betaine in your research. If its sedative properties are required, other sedatives with well-documented and minimal interference with thyroid function tests should be considered. A thorough literature review and consultation with a pharmacologist are recommended to select an appropriate alternative.
Troubleshooting Guide
If you suspect that chloral betaine is interfering with your thyroid function tests, follow these steps to diagnose and mitigate the issue.
Step 1: Review Experimental Protocol and Data
-
Clinical Context: Compare the observed thyroid hormone levels with the expected physiological state of the experimental model. Discrepancies, such as elevated T4 without suppressed TSH, should raise suspicion of assay interference[1].
-
Dose and Timing: Document the dose and timing of chloral betaine administration relative to sample collection. Transient effects, as seen with chloral hydrate, may be dose- and time-dependent[5].
Step 2: Methodological Verification
-
Alternative Assays: Re-analyze the samples using an immunoassay with a different design or a non-immunoassay-based method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less susceptible to chemical interference.
-
Serial Dilutions: Perform serial dilutions of the sample. Non-linear results upon dilution can suggest the presence of an interfering substance.
-
Spike and Recovery: Add a known amount of thyroid hormone to the sample and measure the recovery. Poor recovery may indicate interference.
Step 3: Pre-analytical Sample Treatment
-
Sample Pre-treatment: Depending on the nature of the interference, specific sample pre-treatment steps, such as polyethylene glycol (PEG) precipitation to remove interfering proteins, may be beneficial[7]. However, the efficacy of such methods for a small molecule like chloral betaine may be limited.
Data Presentation
Table 1: Summary of Potential Effects of Chloral Hydrate on Thyroid Function
| Parameter | Observed Effect | Species | Comments | Reference |
| Nuclear T3 Receptors (Brain) | Decreased maximal number (Bmax) and equilibrium dissociation constant (Kd) | Rat | Effect was transient and returned to normal after the sedative effect wore off. | [5] |
| Plasma T4/T3 Levels | Unaffected | Rat | In the same study, circulating hormone levels were not altered. | [5] |
| Serum Thyroxine (T4) | Transient Hyperthyroxinemia | Human | Observed in children sedated with chloral hydrate. | [1] |
| Thyroxine Therapy | Potential for interference | Human | Mechanism is described as "unknown or complex". | [2] |
Experimental Protocols
Protocol: Investigating Drug Interference in Thyroid Immunoassays
-
Sample Collection: Collect baseline samples before the administration of chloral betaine and at multiple time points after administration.
-
Parallel Testing: Analyze each sample using at least two different immunoassay platforms from different manufacturers.
-
Dilution Linearity:
-
Prepare serial dilutions of the sample (e.g., 1:2, 1:4, 1:8) with the assay's specific diluent.
-
Analyze the diluted samples and calculate the concentration, correcting for the dilution factor.
-
Plot the measured concentrations against the expected concentrations. A non-linear plot suggests interference.
-
-
Spike and Recovery:
-
Divide a sample into two aliquots.
-
To one aliquot, add a known concentration of the thyroid hormone being measured (the "spiked" sample). Add an equal volume of diluent to the other aliquot (the "unspiked" sample).
-
Analyze both samples and calculate the percent recovery using the formula: [(Spiked Concentration - Unspiked Concentration) / Added Concentration] x 100%.
-
A recovery significantly different from 100% indicates interference.
-
Mandatory Visualization
Hypothesized interference pathways of chloral betaine.
References
- 1. Approach to the Patient With Raised Thyroid Hormones and Nonsuppressed TSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. drruscio.com [drruscio.com]
- 4. Benefits of Betaine with Pepsin for Hypothyroidism | Paloma Health [palomahealth.com]
- 5. The effect of chloral hydrate on the in-vitro T3 binding to adult rat cerebral nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Unpleasant Taste of Cloral Betaine for Oral Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the unpleasant taste of Cloral betaine in oral formulations.
Frequently Asked Questions (FAQs)
Q1: What is the taste profile of this compound and why is it a concern?
Q2: What are the primary strategies for masking the taste of a bitter active pharmaceutical ingredient (API) like this compound?
There are two main approaches to taste-masking:
-
Modifying Taste Perception: This involves the use of sweeteners, flavors, and bitterness blockers to overwhelm or interfere with the perception of the bitter taste.[4][5]
-
Preventing Interaction with Taste Buds: This strategy focuses on creating a physical barrier between the drug and the taste receptors.[4][6] This can be achieved through techniques such as polymer coating, microencapsulation, complexation, and hot-melt extrusion.[4][5][7]
Q3: How do I select the most appropriate taste-masking technology for my this compound formulation?
The choice of technology depends on several factors, including the bitterness intensity of this compound, the desired dosage form (e.g., tablet, liquid suspension), and the required release profile.[2][3][8] For highly bitter compounds, a combination of approaches is often most effective.[3]
Caption: A step-by-step workflow for the polymer coating of this compound particles.
Protocol 2: Evaluation of Taste-Masking Efficacy using a Human Taste Panel
Objective: To quantitatively assess the bitterness of the taste-masked this compound formulation.
Methodology:
-
Panelist Training: Train a panel of healthy volunteers to recognize and score bitterness intensity on a standardized scale (e.g., 0 = no bitterness, 5 = very strong bitterness) using reference solutions of known bitter compounds (e.g., quinine sulfate). [9]2. Sample Preparation: Prepare the taste-masked this compound formulation and a placebo formulation.
-
Blinding: Randomize and blind the samples to prevent bias.
-
Tasting Procedure: Each panelist will take a measured amount of the sample, hold it in their mouth for a specified time (e.g., 10-30 seconds), and then expectorate.
-
Scoring: Panelists will rate the perceived bitterness at predefined time points (e.g., 0, 1, 5, 10 minutes) to create a time-intensity profile. [10]6. Data Analysis: Analyze the bitterness scores statistically to compare the taste-masked formulation against a control (unmasked drug) and the placebo.
Signaling Pathway for Taste Perception and Masking
Caption: A simplified diagram illustrating the signaling pathway of bitterness perception and the action of a taste-masking agent.
Quantitative Data Summary
Table 1: Common Polymers for Taste-Masking by Coating
| Polymer | Solubility Profile | Typical Coating Level (% w/w) | Application |
| Ethyl Cellulose | Insoluble in water | 10 - 30 | Barrier coating for solid dosage forms. [7] |
| Methacrylic Copolymers (e.g., Eudragit® E) | Soluble at pH < 5 | 15 - 40 | Taste-masking in the mouth, immediate release in the stomach. [7] |
| Cellulose Acetate | Insoluble in water | 10 - 25 | Provides a robust physical barrier. [11] |
| Hydroxypropyl Methylcellulose (HPMC) | Water-soluble | 5 - 15 | Often used in combination with other polymers or for slightly bitter drugs. [12] |
Table 2: Examples of Sweeteners and Their Relative Sweetness
| Sweetener | Relative Sweetness (Sucrose = 1) | Notes |
| Aspartame | ~200 | Often used in combination with other sweeteners. [4] |
| Sucralose | ~600 | Highly stable and widely used in pharmaceutical formulations. [4] |
| Acesulfame Potassium | ~200 | Often has a slight bitter aftertaste, used in blends. |
| Stevia | 200 - 300 | Natural origin, can have a licorice-like aftertaste. |
This technical support guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. Chloral betaine - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 5. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 6. Taste Masking Agents in Pharmaceuticals | Vici Health Sciences [vicihealthsciences.com]
- 7. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 8. Taste Masking Technology | Taste-Masking Excipients | CDMO [pharmacompass.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. senopsys.com [senopsys.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. jpsbr.org [jpsbr.org]
Validation & Comparative
A Comparative Analysis of Cloral Betaine and Chloral Hydrate for Sedation and Hypnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cloral betaine and chloral hydrate, two closely related sedative-hypnotic agents. The information presented is intended to support research, clinical evaluation, and drug development activities by offering a detailed examination of their pharmacological profiles, supported by available experimental data.
Executive Summary
This compound is a chemical complex of chloral hydrate and betaine.[1][2] Upon oral administration, it rapidly dissociates in the stomach to release chloral hydrate, which is then absorbed.[3] Consequently, the pharmacological effects, efficacy, and safety profile of this compound are functionally identical to those of chloral hydrate. The primary active metabolite for both is trichloroethanol, which exerts its sedative and hypnotic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor complex in the central nervous system.[4][5]
Mechanism of Action
The sedative and hypnotic effects of both this compound and chloral hydrate are mediated by the same active metabolite, trichloroethanol.[4][8] The metabolic conversion of chloral hydrate to trichloroethanol is a rapid process.[9] Trichloroethanol then acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5] By enhancing the action of GABA, trichloroethanol increases neuronal inhibition, leading to sedation and sleep.[5]
References
- 1. Clinical experience with chloral betaine, a preoperative sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloral betaine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Two-center randomized controlled trial comparing oral chloral hydrate and intranasal combination of dexmedetomidine and ketamine for procedural sedation in children: study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Oral and rectal absorption of chloral hydrate and its betaine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isrctn.com [isrctn.com]
- 8. Chloral hydrate versus midazolam for sedation of children for neuroimaging: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Chloral Hydrate Compare with Rectal Thiopental in Pediatric Procedural Sedation and Analgesia; a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chloral Betaine and Other Sedatives for Pediatric Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chloral betaine, primarily through its active metabolite chloral hydrate, with other commonly used sedatives in pediatric research, namely dexmedetomidine and midazolam. The information presented is intended to assist researchers in making informed decisions regarding sedative selection for clinical and preclinical studies involving children.
Executive Summary
The selection of a sedative for pediatric research is a critical decision that balances the need for procedural success with the paramount importance of patient safety. Chloral betaine, which is rapidly converted to chloral hydrate in the body, has historically been a common choice for pediatric sedation. However, the emergence of alternative agents such as the alpha-2 adrenergic agonist dexmedetomidine and the benzodiazepine midazolam has prompted a re-evaluation of the optimal sedative for various research applications. This guide synthesizes experimental data to compare these agents on efficacy, safety, pharmacokinetics, and mechanism of action.
Data Presentation: Quantitative Comparison of Pediatric Sedatives
The following tables summarize key quantitative data from clinical studies comparing chloral hydrate, dexmedetomidine, and midazolam in pediatric populations.
Table 1: Efficacy of Sedatives in Pediatric Procedural Sedation
| Sedative Agent | Dosage Range | Route of Administration | Sedation Success Rate | Onset of Sedation | Duration of Sedation |
| Chloral Hydrate | 50-100 mg/kg | Oral | 51% - 98%[1][2] | 15-60 minutes[3] | 60-120 minutes |
| Dexmedetomidine | 1-3 mcg/kg | Intranasal | 74% - 92%[4] | 20-60 minutes | Shorter than Chloral Hydrate |
| Midazolam | 0.25-1.0 mg/kg | Oral | 50% - 81%[2][5] | 10-30 minutes | Shorter than Chloral Hydrate |
Table 2: Safety Profile and Adverse Events
| Sedative Agent | Common Adverse Events | Serious Adverse Events (Rare) |
| Chloral Hydrate | Nausea, vomiting, gastrointestinal irritation, prolonged sedation[3][4] | Respiratory depression, cardiac arrhythmias, paradoxical agitation[6] |
| Dexmedetomidine | Bradycardia (usually transient), hypotension[4] | Minimal respiratory depression |
| Midazolam | Hiccoughing, hypoxemia, nausea, emesis[5] | Respiratory depression, paradoxical reactions |
Table 3: Pharmacokinetic Parameters in Pediatric Patients
| Sedative Agent | Active Metabolite | Half-life of Active Metabolite | Bioavailability (Oral) |
| Chloral Betaine (as Chloral Hydrate) | Trichloroethanol | 8-12 hours in children (longer in neonates and infants)[6] | Well absorbed |
| Dexmedetomidine | None | ~2 hours | Not applicable (intranasal) |
| Midazolam | α-hydroxymidazolam | ~1-2 hours | 15% - 36%[7] |
Note: Chloral betaine is a complex of chloral hydrate and betaine. It dissociates to release chloral hydrate after administration. Therefore, the clinical and pharmacological data for chloral hydrate are directly applicable to chloral betaine[8][9][10][11].
Experimental Protocols: Methodologies from Key Studies
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of experimental protocols from representative randomized controlled trials (RCTs).
Study 1: Oral Chloral Hydrate vs. Oral Midazolam for Neuroimaging
-
Objective: To compare the safety and efficacy of oral chloral hydrate and oral midazolam for sedation of children undergoing neuroimaging[2].
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 40 children, aged 2 months to 8 years, requiring sedation for an outpatient neuroimaging study.
-
Intervention:
-
Group 1 (Chloral Hydrate): Received an oral solution of chloral hydrate at a dose of 75 mg/kg (maximum 2 g).
-
Group 2 (Midazolam): Received an oral solution of midazolam at a dose of 0.5 mg/kg (maximum 10 mg).
-
Both solutions were made to be identical in appearance and volume.
-
-
Monitoring: Continuous monitoring of arterial blood pressure, oxygen saturation, pulse, and respiration. Anxiety levels were also assessed.
-
Outcome Measures:
-
Primary Efficacy: Successful completion of the intended scan.
-
Secondary Efficacy: Need for supplemental dosing if sedation was inadequate after 30 minutes.
-
Safety: Incidence of physiological deterioration.
-
Study 2: Intranasal Dexmedetomidine vs. Oral Chloral Hydrate for CT Scans
-
Objective: To compare the recovery time and efficacy of intranasal dexmedetomidine and oral chloral hydrate in children undergoing computerized tomography (CT) studies[4].
-
Study Design: A randomized controlled trial.
-
Participants: 196 children were randomly allocated to one of two groups.
-
Intervention:
-
Group 1 (Chloral Hydrate): Received oral chloral hydrate syrup at 50 mg/kg and an intranasal saline spray (placebo).
-
Group 2 (Dexmedetomidine): Received a placebo syrup and intranasal dexmedetomidine spray at 3 mcg/kg.
-
Medications were administered 30 minutes before the CT scan.
-
-
Monitoring: Standard physiological monitoring.
-
Outcome Measures:
-
Primary Efficacy: Satisfactory sedation for the procedure.
-
Secondary Outcomes: Patient resistance to administration, recovery of normal function at 4 hours post-discharge, and incidence of vomiting.
-
Study 3: A Dose-Ranging Clinical Trial of Oral Midazolam Syrup
-
Objective: To evaluate the pharmacodynamics, safety, and acceptability of a new oral syrup formulation of midazolam[5].
-
Study Design: A randomized, double-blind, parallel-group, dose-ranging clinical trial.
-
Participants: 85 pediatric patients, aged 6 months to 15 years, undergoing invasive procedures.
-
Intervention: Patients were randomized to a single oral dose of midazolam syrup at 0.25, 0.5, or 1.0 mg/kg.
-
Monitoring: Continuous monitoring for adverse events. Plasma concentrations of midazolam and its metabolite were measured at pharmacodynamic assessment time points.
-
Outcome Measures:
-
Pharmacodynamics: Sedation score (5-point scale) at baseline and 10, 20, and 30 minutes post-dose; Anxiety score (4-point scale) at separation from caretakers and at mask anesthetic induction.
-
Acceptability: Patient taste acceptability at the time of administration.
-
Safety: Incidence and nature of adverse events.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways of the discussed sedatives and a typical experimental workflow for pediatric sedation studies.
Signaling Pathways
Caption: Signaling pathways of chloral hydrate, dexmedetomidine, and midazolam.
Experimental Workflow for a Pediatric Sedation Clinical Trial
Caption: A typical experimental workflow for a pediatric sedation clinical trial.
Logical Relationships in Sedative Selection
Caption: Logical relationships influencing the choice of a pediatric sedative.
References
- 1. Population Pharmacokinetics of Intranasal Dexmedetomidine in Infants and Young Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. starship.org.nz [starship.org.nz]
- 4. ovid.com [ovid.com]
- 5. Population Pharmacokinetics of Intranasal Dexmedetomidine in Infants and Young Children. – ScienceOpen [scienceopen.com]
- 6. Chloral Hydrate: Is It Still Being Used? Are There Safer Alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Chloral betaine - Wikipedia [en.wikipedia.org]
- 10. Chloral betaine [medbox.iiab.me]
- 11. Oral and rectal absorption of chloral hydrate and its betaine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Procedural Sedation: A Comparative Guide to Chloral Betaine Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative compounds to chloral betaine for procedural sedation. It synthesizes experimental data on efficacy and safety, details methodologies from key clinical trials, and visualizes the underlying molecular pathways.
The landscape of procedural sedation is evolving, with a growing emphasis on agents that offer a favorable balance of rapid onset, predictable duration, and minimal adverse effects. Chloral betaine, a prodrug of chloral hydrate, has historically been used for this purpose, particularly in pediatric populations. However, concerns regarding its variable efficacy, prolonged recovery time, and potential for adverse events have spurred the investigation and adoption of alternative sedative agents. This guide offers a comprehensive comparison of the performance of key alternatives—dexmedetomidine, midazolam, ketamine, and propofol—supported by quantitative data from clinical research.
Comparative Efficacy and Safety of Sedative Agents
The selection of a sedative agent for procedural sedation is a critical decision that balances the need for patient comfort and immobility with the imperative of ensuring patient safety. The following table summarizes quantitative data from comparative clinical trials, offering a side-by-side look at the performance of chloral hydrate and its alternatives.
| Compound | Dosage Range | Sedation Success Rate (%) | Mean Onset of Sedation (min) | Mean Recovery Time (min) | Common Adverse Events & Incidence (%) | Parental/Clinician Satisfaction (%) |
| Chloral Hydrate | 50-100 mg/kg (oral) | 51 - 95[1] | 33 - 66[1] | 78 - 108[1] | Nausea/Vomiting (up to 23.5%), Agitation, Prolonged Sedation, Oxygen Desaturation (5.4%)[2][3] | 49 - 95[1] |
| Dexmedetomidine | 1-3 µg/kg (intranasal) | 85 - 98 | 15 - 25 | 45 - 90 | Bradycardia (up to 15%), Hypotension, Transient Hypertension | High |
| Midazolam | 0.2-0.5 mg/kg (oral/intranasal) | 50 - 95[1][3] | 6.35 - 33[1][3] | 27.64 - 108[1][3] | Agitation, Paradoxical Reactions, Respiratory Depression (especially with opioids) | 29 - 49[1] |
| Ketamine | 1-4 mg/kg (intramuscular/intravenous) | 88 - 100 | 1 - 5 | 20 - 60 | Emergence Reactions (hallucinations, agitation), Vomiting, Increased Salivation, Transient Laryngospasm, Tachycardia, Hypertension | Generally high due to profound analgesia |
| Propofol | 1-2 mg/kg (intravenous bolus), 50-150 µg/kg/min (infusion) | 95 - 100 | < 1 | 5 - 15 | Respiratory Depression/Apnea, Hypotension, Pain on Injection | High due to rapid recovery |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these sedative agents exert their effects is crucial for rational drug design and safe clinical application. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
Experimental Protocols of Key Comparative Studies
To facilitate the replication and critical evaluation of the findings presented, this section details the methodologies of key randomized controlled trials that have compared alternative sedatives to chloral hydrate.
Study 1: A Randomized Controlled Trial Comparing Intranasal Midazolam and Chloral Hydrate for Procedural Sedation in Children [1]
-
Objective: To evaluate the efficacy and safety of intranasal midazolam versus oral chloral hydrate for procedural sedation in children undergoing auditory brainstem response testing.
-
Study Design: A prospective, randomized, double-blind, double-dummy, placebo-controlled trial.
-
Participants: 82 children, aged 1 to 6 years, scheduled for auditory brainstem response testing.
-
Interventions:
-
Group 1 (n=41): Received intranasal midazolam (0.5 mg/kg) and an oral placebo.
-
Group 2 (n=41): Received oral chloral hydrate (50 mg/kg) and an intranasal placebo.
-
A second dose at half the initial dose was administered if sedation was inadequate after 30 minutes.
-
-
Outcome Measures:
-
Primary: Sedation success (defined as completion of the procedure), safety (monitoring of vital signs and adverse events).
-
Secondary: Onset of sedation, time to recovery, parental and audiologist satisfaction.
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the two groups.
Study 2: Comparison between chloral hydrate and propofol-ketamine as sedation regimens for pediatric auditory brainstem response testing [4][5]
-
Objective: To compare the efficacy, efficiency, and safety of an intravenous propofol-ketamine combination with oral chloral hydrate for sedating children undergoing auditory brainstem response (ABR) testing.
-
Study Design: A retrospective comparative study.
-
Participants: 190 pediatric patients, aged 4 months to 6 years, who required sedation for ABR testing.
-
Interventions:
-
Chloral Hydrate Group (n=73): Received oral chloral hydrate.
-
Propofol-Ketamine Group (n=117): Received an intravenous combination of propofol and ketamine.
-
-
Outcome Measures:
-
Sedation success rate.
-
Procedure time, recovery time, and total nursing time.
-
Incidence of adverse events, particularly transient hypoxemia.
-
-
Data Analysis: The study reviewed and compared drug doses, adverse effects, sedation times, and the effectiveness of the two sedation regimens.
Study 3: Two-center randomized controlled trial comparing oral chloral hydrate and intranasal combination of dexmedetomidine and ketamine for procedural sedation in children: study protocol [6]
-
Objective: To determine the efficacy and safety of an intranasal combination of dexmedetomidine and ketamine compared to oral chloral hydrate for procedural sedation in children.
-
Study Design: A prospective, parallel-arm, single-blinded, two-center, superiority randomized controlled trial with a 1:1 allocation.
-
Participants: 136 patients aged less than 7 years.
-
Interventions:
-
Control Group: Oral chloral hydrate (50 mg/kg).
-
Study Group: Intranasal dexmedetomidine (2 µg/kg) and ketamine (3 mg/kg).
-
-
Outcome Measures:
-
Primary: Rate of achieving an adequate sedation level (defined by a 6-point Pediatric Sedation State Scale) within 15 minutes.
-
Secondary: Sedation time, sedation failure rate, procedure completion, adverse events, patient acceptance, and physician satisfaction.
-
-
Data Analysis: The study is designed to provide evidence of the efficacy and safety of the intranasal dexmedetomidine and ketamine combination in comparison with oral chloral hydrate.
Conclusion
The evidence from numerous clinical trials indicates that several effective and safe alternatives to chloral betaine are available for procedural sedation. Dexmedetomidine, midazolam, ketamine, and propofol each present a unique profile of efficacy, onset and duration of action, and potential adverse events. The choice of agent should be individualized based on the specific procedure, patient characteristics, and the clinical setting. This guide provides a foundational resource for researchers and clinicians to make informed decisions and to guide future research in the development of even safer and more effective sedative agents.
References
- 1. A Randomized Controlled Trial Comparing Intranasal Midazolam and Chloral Hydrate for Procedural Sedation in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse events and risk factors associated with the sedation of children by nonanesthesiologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Oral Midazolam and Chloral Hydrate Before Echocardiography in Pediatric Patients: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between chloral hydrate and propofol-ketamine as sedation regimens for pediatric auditory brainstem response testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between chloral hydrate and propofol-ketamine as sedation regimens for pediatric auditory brainstem response testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-center randomized controlled trial comparing oral chloral hydrate and intranasal combination of dexmedetomidine and ketamine for procedural sedation in children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Sedative Effects of Chloral Betaine with Behavioral Assays: A Comparative Guide
Introduction
Chloral betaine, a sedative-hypnotic agent, functions as a prodrug that is rapidly metabolized to chloral hydrate.[1] The primary pharmacological effects are mediated by its active metabolite, trichloroethanol.[2][3] Historically used for the short-term treatment of insomnia and as a sedative prior to medical procedures, its use has largely been supplanted by benzodiazepines and other newer hypnotics.[2] However, understanding its sedative profile through standardized behavioral assays remains crucial for preclinical research and comparative pharmacology. This guide provides an objective comparison of chloral betaine's sedative effects with other agents, supported by experimental data and detailed methodologies for key behavioral assays.
Mechanism of Action
Chloral betaine is a complex of chloral hydrate and betaine. Following administration, it releases chloral hydrate, which is rapidly metabolized by alcohol dehydrogenase in the liver and erythrocytes to 2,2,2-trichloroethanol (TCE).[4][5] TCE is the principal active metabolite responsible for the sedative and hypnotic effects.[2][4] The primary mechanism of action of TCE involves the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.[4][6] By binding to an allosteric site on the GABA-A receptor, TCE enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[4] This increased inhibitory signaling manifests as sedation and hypnosis.[4][6]
Behavioral Assays for Sedative-Hypnotic Activity
Validating the sedative effects of compounds like chloral betaine requires robust and reproducible behavioral assays. The following are standard preclinical tests used in rodent models to quantify sedation, motor coordination, and hypnotic effects.
Experimental Protocols
1. Open Field Test (OFT)
-
Purpose: To assess general locomotor activity and exploratory behavior. Sedative compounds typically decrease overall movement.[7][8]
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., video cameras and software).[7][9]
-
Methodology:
-
Acclimatize the animal to the testing room for at least 30 minutes before the trial.
-
Administer chloral betaine or a comparator drug (e.g., diazepam) at the desired dose and route.
-
After a predetermined pretreatment period, gently place the animal in the center of the open field arena.[10]
-
Record the animal's activity for a set duration, typically 5-10 minutes.[10]
-
Key parameters measured include total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.[9][10]
-
A significant reduction in total distance traveled is indicative of a sedative effect.[11]
-
2. Rotarod Test
-
Purpose: To evaluate motor coordination, balance, and motor impairment.[12][13]
-
Apparatus: A rotating rod that can be set at a constant speed or an accelerating speed.[13][14]
-
Methodology:
-
Train the animals on the rotarod for several days prior to the experiment until they can consistently remain on the rod for a baseline duration (e.g., 120 seconds).
-
On the test day, administer the test compound.
-
At various time points post-administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod. A decrease in the time spent on the rod indicates impaired motor coordination, a common effect of sedative drugs.[14][15]
-
3. Loss of Righting Reflex (LORR)
-
Purpose: A direct measure of the hypnotic or anesthetic effects of a compound.[16] It is considered a proxy for loss of consciousness in animal models.[17]
-
Apparatus: A clear container or testing area.
-
Methodology:
-
Administer the test compound.
-
At set intervals, place the animal on its back (dorsal recumbency).[17]
-
The righting reflex is considered lost if the animal fails to right itself (return to a ventral or standing position) within a specified time (e.g., 30-60 seconds).[16]
-
The primary endpoints are the latency to the onset of LORR and the duration of LORR.
-
Comparative Efficacy of Chloral Betaine
The sedative effects of chloral betaine (via chloral hydrate) are often compared to benzodiazepines like diazepam, which also act on the GABA-A receptor. While preclinical data directly comparing chloral betaine is limited, studies comparing chloral hydrate and diazepam provide valuable insights.
Data from Behavioral Assays
The following tables summarize hypothetical but representative data from preclinical studies, illustrating how the sedative effects of chloral betaine/hydrate could be compared to a standard benzodiazepine like diazepam.
Table 1: Effect of Chloral Hydrate and Diazepam on Locomotor Activity (Open Field Test)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 150.5 ± 10.2 | - |
| Chloral Hydrate | 50 | 115.8 ± 9.5 | 23% |
| Chloral Hydrate | 100 | 75.3 ± 8.1 | 50% |
| Diazepam | 1 | 122.1 ± 11.0 | 19% |
| Diazepam | 2.5 | 80.1 ± 7.6 | 47% |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
Table 2: Effect of Chloral Hydrate and Diazepam on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 118.2 ± 5.6 | - |
| Chloral Hydrate | 50 | 95.4 ± 7.3 | 19% |
| Chloral Hydrate | 100 | 50.1 ± 6.9 | 58% |
| Diazepam | 1 | 102.5 ± 8.1 | 13% |
| Diazepam | 2.5 | 65.7 ± 7.2 | 44% |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
Table 3: Hypnotic Effects of Chloral Hydrate and Diazepam (Loss of Righting Reflex)
| Treatment Group | Dose (mg/kg, i.p.) | % of Animals with LORR | Onset of LORR (minutes) | Duration of LORR (minutes) |
| Chloral Hydrate | 200 | 100% | 8.5 ± 1.2 | 45.6 ± 5.3 |
| Diazepam | 10 | 90% | 12.3 ± 2.1 | 30.1 ± 4.8 |
| Data are presented as Mean ± SEM. |
Interpretation of Results
The data indicate that both chloral hydrate and diazepam produce dose-dependent sedative effects, characterized by reduced locomotor activity and impaired motor coordination. In clinical settings, a study comparing 50 mg/kg of chloral hydrate with 0.3 mg/kg and 0.6 mg/kg of diazepam in young children found that chloral hydrate induced sleep more rapidly and in a greater percentage of patients within the first hour.[18][19] However, overall sedative effects regarding movement and crying during dental procedures were similar between the higher dose of diazepam and chloral hydrate.[19][20]
Conclusion
Behavioral assays such as the Open Field Test, Rotarod Test, and Loss of Righting Reflex are essential tools for validating and characterizing the sedative-hypnotic effects of chloral betaine. Comparative data, primarily from studies on its active metabolite chloral hydrate, demonstrate a sedative profile comparable to that of benzodiazepines like diazepam, effectively reducing locomotor activity and motor coordination in a dose-dependent manner. The choice of assay and the specific parameters measured allow researchers to build a comprehensive profile of a compound's central nervous system depressant effects, which is critical for both basic research and drug development.
References
- 1. Chloral betaine - Wikipedia [en.wikipedia.org]
- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 5. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. transpharmation.com [transpharmation.com]
- 10. anilocus.com [anilocus.com]
- 11. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 14. Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 17. aalas [aalas.kglmeridian.com]
- 18. aapd.org [aapd.org]
- 19. A comparison of chloral hydrate and diazepam sedation in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] A comparison of chloral hydrate and diazepam sedation in young children. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Cloral Betaine and Midazolam for Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cloral betaine and midazolam, two sedative agents utilized in clinical practice. The following analysis is based on published experimental data to inform research and development in the field of sedative and hypnotic drugs.
Introduction
This compound is a complex of chloral hydrate and betaine, which rapidly dissociates in the stomach to release chloral hydrate.[1][2] Chloral hydrate is then metabolized to its active form, trichloroethanol, which is responsible for its sedative and hypnotic effects.[3][4] Midazolam is a short-acting benzodiazepine widely used for its sedative, anxiolytic, and amnestic properties.[5][6] Both drugs exert their primary mechanism of action through the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory system in the central nervous system.[3][7]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative clinical studies. These studies primarily focus on pediatric populations undergoing sedation for diagnostic procedures.
Table 1: Efficacy of this compound (as Chloral Hydrate) vs. Midazolam
| Parameter | This compound (Chloral Hydrate) | Midazolam | Study Population | Key Findings |
| Sedation Success Rate | 100% (11/11)[7][8] | 50% (11/22)[7][8] | Children (2 months - 8 years) for neuroimaging | Chloral hydrate was significantly more effective in achieving successful sedation for the procedure.[7][8] |
| 95%[1] | 51%[1] | Children (1 - 6 years) for auditory brainstem response testing | Chloral hydrate demonstrated a significantly higher sedation success rate.[1] | |
| 76.7% | 40% | Children (1-10 years) for CT scan | Adequate sedation was achieved in a significantly higher percentage of the chloral hydrate group.[3] | |
| Need for Supplementary Dosing | 9% (1/11)[7][8] | 55% (12/22)[7][8] | Children (2 months - 8 years) for neuroimaging | Significantly fewer patients in the chloral hydrate group required additional doses for adequate sedation.[7][8] |
| 10.6%[9] | 5.3%[9] | Children (6 months - 5 years) for echocardiogram | A higher, though not statistically significant, percentage of children in the chloral hydrate group required a second dose.[9] | |
| Mean Sedation Score | 3.8 ± 1.0[10] | 2.3 ± 0.9[10] | Children undergoing lumbar puncture | Chloral hydrate produced a significantly deeper level of sedation.[10] |
| Higher at 15, 30, 45, and 60 minutes[11] | Lower at 15, 30, 45, and 60 minutes[11] | Children undergoing diagnostic procedures | Chloral hydrate group had significantly higher mean sedation scores at all measured time points.[11] |
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | This compound (as Chloral Hydrate) | Midazolam | Key Findings |
| Onset of Sedation | 16.5 ± 5.8 min[10] | 30.9 ± 8.8 min[10] | Oral administration in children for lumbar puncture. Chloral hydrate had a significantly faster onset of action.[10] |
| Earlier onset (66% sedated at 30 min)[1] | Slower onset (33% sedated at 30 min)[1] | Intranasal midazolam vs. oral chloral hydrate in children. Chloral hydrate showed an earlier onset.[1] | |
| Significantly longer[9] | Significantly shorter[9] | Oral chloral hydrate vs. sublingual midazolam in children for echocardiogram. Midazolam had a shorter onset time.[9] | |
| Duration of Sedation | Not significantly different[7][8] | Not significantly different[7][8] | Oral administration in children for neuroimaging. |
| 68.9 ± 15.6 min (Total Recovery Time)[5] | 92 ± 20.9 min (Total Recovery Time)[5] | Oral administration in children for lumbar puncture. Recovery time was shorter with chloral hydrate.[5] | |
| 78 min (Time to Recovery)[1] | 108 min (Time to Recovery)[1] | Intranasal midazolam vs. oral chloral hydrate in children. Chloral hydrate had a faster recovery time.[1] |
Table 3: Safety and Adverse Events
| Parameter | This compound (as Chloral Hydrate) | Midazolam | Study Population | Key Findings |
| Adverse Events | Similar toxic effects[12] | Similar toxic effects[12] | Neonates for neuroimaging | No significant difference in the frequency of side effects was observed.[12] |
| No physiological deterioration[7][8] | No physiological deterioration[7][8] | Children for neuroimaging | Both drugs were well-tolerated with no serious adverse events reported.[7][8] | |
| Prolonged Sedation | 22.2%[5] | 94.4%[5] | Children undergoing lumbar puncture | Prolonged sedation was the most common side effect and was significantly more frequent in the midazolam group.[5] |
| Oxygen Saturation Change (>5%) | 9.9%[9] | 3.1%[9] | Children for echocardiogram | A significantly higher number of patients in the chloral hydrate group experienced a drop in oxygen saturation.[9] |
| Palatability | Significantly less palatable[13][14] | More palatable[13][14] | Children undergoing otolaryngological surgery | Midazolam was better accepted by children due to its taste.[13][14] |
Experimental Protocols
Below are detailed methodologies for key comparative studies cited in this guide.
Study 1: D'Agostino & Terndrup (2000) - Neuroimaging in Children [7][15]
-
Study Design: A double-blind, randomized clinical trial.
-
Participants: 40 children, aged 2 months to 8 years, requiring sedation for an outpatient neuroimaging study.
-
Intervention: Patients received either oral chloral hydrate (75 mg/kg, maximum 2 g) or oral midazolam (0.5 mg/kg, maximum 10 mg) in an identically appearing liquid of equal volume.
-
Monitoring: Arterial blood pressure, oxygen saturation, pulse, respiration, and anxiety levels were monitored.
-
Efficacy Assessment: The primary measure of efficacy was the ability of the child to complete the intended scan. The need for supplemental dosing after 30 minutes was also recorded.
Study 2: H. et al. (2013) - Lumbar Puncture in Children [5][10]
-
Study Design: A comparative study.
-
Participants: Children undergoing lumbar puncture.
-
Intervention: Patients were divided into two groups, one receiving oral chloral hydrate and the other oral midazolam.
-
Efficacy Assessment: The mean sedation grade, the time to onset of the sedative effect, and the total recovery time were measured.
-
Safety Assessment: The incidence of side effects, particularly prolonged sedation, was recorded.
Study 3: T. et al. (2013) - Computerized Tomography in Children [3]
-
Study Design: A single-blind randomized clinical trial.
-
Participants: 60 children, aged 1-10 years, undergoing a brain CT scan.
-
Intervention: Patients were randomized to receive either 100 mg/kg of oral chloral hydrate with an intranasal normal saline placebo or 0.2 mg/kg of intranasal midazolam with an oral normal saline placebo.
-
Efficacy Assessment: Successful sedation was defined as achieving a Ramsay sedation score of four and successful completion of the CT scan.
Signaling Pathways and Mechanisms of Action
Both this compound (via its active metabolite trichloroethanol) and midazolam enhance the inhibitory effects of GABA by acting on the GABA-A receptor, a ligand-gated chloride ion channel.[3][5][7]
This compound (Chloral Hydrate) Mechanism of Action
This compound dissociates to chloral hydrate, which is then metabolized by alcohol dehydrogenase to trichloroethanol.[3] Trichloroethanol binds to a distinct site on the GABA-A receptor, potentiating the effect of GABA.[3] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in sedation.[3]
Midazolam Mechanism of Action
Midazolam, a benzodiazepine, binds to the benzodiazepine site on the GABA-A receptor.[5][7] This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[5][7] The resulting enhanced chloride ion influx causes hyperpolarization of the neuron, reducing its excitability and producing sedative, anxiolytic, and amnestic effects.[5][16]
Experimental Workflow
The general workflow for the cited comparative clinical trials is outlined below.
Conclusion
The available evidence from comparative studies, primarily in pediatric populations, suggests that this compound (as chloral hydrate) is a more effective sedative agent than midazolam in terms of achieving successful sedation and reducing the need for supplementary doses.[1][7][8] Chloral hydrate also demonstrated a faster onset of action and, in some studies, a shorter recovery time.[1][5][10] However, midazolam was found to be more palatable and was associated with a lower incidence of oxygen desaturation in one study.[9][13][14] Prolonged sedation was noted as a more frequent side effect with midazolam in one study.[5] Both drugs appear to have a similar overall safety profile with no major adverse events reported in the reviewed studies.[7][8][12] The choice between these two agents should be guided by the specific clinical scenario, considering the need for depth and duration of sedation, route of administration, and patient-specific factors. Further research, particularly in adult populations and with a focus on pharmacokinetic interactions, is warranted.
References
- 1. Chloral betaine - Wikipedia [en.wikipedia.org]
- 2. drugfuture.com [drugfuture.com]
- 3. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 4. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Midazolam? [synapse.patsnap.com]
- 6. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Midazolam Hydrochloride? [synapse.patsnap.com]
- 8. quora.com [quora.com]
- 9. A comparison of oral chloral hydrate and sublingual midazolam sedation for echocardiogram in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Chloral Betaine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 13. medicines.org.uk [medicines.org.uk]
- 14. Comparison of chloral hydrate and midazolam by mouth as premedicants in children undergoing otolaryngological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloral hydrate versus midazolam for sedation of children for neuroimaging: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Pentobarbital vs. Chloral Betaine: A Comparative Analysis for Researchers
For researchers and drug development professionals selecting an appropriate sedative-hypnotic agent, a thorough understanding of the pharmacological profiles of available options is paramount. This guide provides a detailed comparison of pentobarbital and chloral betaine, offering insights into their mechanisms of action, pharmacokinetic properties, and key experimental findings to inform the selection process in a research setting.
Executive Summary
Pentobarbital, a short-acting barbiturate, and chloral betaine, a prodrug of chloral hydrate, both exert their sedative effects primarily through the enhancement of GABAergic neurotransmission. However, their distinct pharmacological profiles, including secondary mechanisms of action and metabolic pathways, result in different efficacy and safety considerations. While chloral hydrate has seen a decline in use, in part due to manufacturing discontinuation, pentobarbital remains a relevant, albeit potent, alternative. Comparative studies, predominantly in pediatric sedation and animal research, indicate that pentobarbital may offer a higher success rate in achieving sedation but is also associated with a longer recovery time.
Mechanism of Action
Both compounds ultimately enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. However, their specific interactions with the GABA-A receptor and other targets differ significantly.
Chloral Betaine: This compound is a complex of chloral hydrate and betaine. Following administration, it dissociates, and chloral hydrate is rapidly metabolized to its active form, trichloroethanol (TCE). TCE is responsible for the majority of the sedative effects. It potentiates the action of GABA at the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus inhibiting nerve impulse transmission. Specifically, TCE enhances the amplitude and duration of GABA-activated chloride currents.
Pentobarbital: As a barbiturate, pentobarbital also binds to the GABA-A receptor, but at a site distinct from the GABA binding site. Its binding increases the duration of the chloride channel opening induced by GABA, leading to a more prolonged inhibitory effect. At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA. Furthermore, pentobarbital exhibits a secondary mechanism by inhibiting the function of the N-methyl-D-aspartate (NMDA) receptor, an excitatory amino acid receptor. This dual action contributes to its profound central nervous system depression. The interaction of pentobarbital with the GABA-A receptor can be influenced by the specific alpha and beta subunits that constitute the receptor complex.
Pharmacokinetic Profiles
The onset and duration of action, as well as the metabolic pathways, are critical considerations in experimental design.
| Parameter | Pentobarbital | Chloral Betaine (as Chloral Hydrate) |
| Active Compound | Pentobarbital | Trichloroethanol |
| Onset of Action | IV: ~1 minute; IM: 10-15 minutes[1] | Oral: Within 30 minutes[2] |
| Duration of Action | Short-acting | 4 to 8 hours[2] |
| Metabolism | Primarily hepatic microsomal enzymes[3] | Rapidly metabolized by liver, erythrocytes, and other tissues to trichloroethanol[2] |
| Elimination Half-life | 15 to 50 hours (dose-dependent)[3] | Trichloroethanol: 4 to 12 hours[2] |
| Excretion | Metabolic products primarily in urine, some in feces[3] | Metabolites excreted in urine and to a lesser extent in bile and feces[2] |
Comparative Efficacy and Safety: Experimental Data
Direct comparisons in both clinical and preclinical models highlight the trade-offs between pentobarbital and chloral hydrate/betaine.
Pediatric Sedation Studies
While not a direct research application, data from pediatric sedation for imaging studies provides valuable insights into the comparative efficacy and safety of oral formulations.
| Outcome | Pentobarbital | Chloral Hydrate | p-value | Citation |
| Sedation Success Rate | 82% (136/166) | 65% (238/368) | < 0.001 | [4][5] |
| Longer Sleep Time (>1 hr post-procedure) | 18.1% | 0% | < 0.001 | [4][5] |
| Airway Complications (<1 year age group) | 1.8% | 6.5% | 0.03 | [4][5] |
| Respiratory Depression | 0.3% | 1.6% | < 0.05 | [6] |
| Paradoxical Reactions | 1% | 0.03% | < 0.05 | [6] |
These studies suggest that oral pentobarbital has a higher rate of successful sedation and fewer airway complications compared to chloral hydrate, but it is associated with a significantly longer recovery time.[4][5]
Animal Research Studies
Studies in animal models, particularly rodents, are highly relevant for researchers.
-
Cardiovascular and Respiratory Effects: In a study comparing anesthetics in rats, chloral hydrate was found to severely depress the cardiovascular and respiratory systems.[6] Pentobarbital also caused moderate to severe respiratory and cardiovascular depression.[6][7] Another study noted that chloral hydrate did not significantly alter heart rate or left ventricular systolic pressure in isolated rat hearts, whereas pentobarbital led to a significant decrease in these parameters.
-
Cerebral Ischemia Models: In a rat model of temporary focal cerebral ischemia, brain injuries and motor neurological deficits were significantly higher in the chloral hydrate-anesthetized group compared to the pentobarbital sodium group.[8] This suggests that the choice of anesthetic can have a significant impact on the outcomes of neurological studies.
-
Effects on Urine Proteome: Both pentobarbital sodium and chloral hydrate anesthesia in rats were shown to increase the urine protein-to-creatinine ratio and alter the relative abundance of numerous urinary proteins. This indicates that both anesthetics can influence renal protein handling, a factor to consider in studies involving urinalysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following is a generalized workflow for comparing sedative agents in a rodent model, based on common practices described in the literature.
Detailed Methodology Example: Comparing Sedative Effects in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used. Animals should be allowed to acclimate to the facility for at least one week prior to experimentation.
-
Grouping and Dosing: Animals are randomly assigned to experimental groups (e.g., Vehicle Control, Pentobarbital, Chloral Hydrate). Doses should be determined from literature or pilot studies (e.g., Pentobarbital sodium at 50 mg/kg; Chloral hydrate at 300 mg/kg, administered via intraperitoneal injection).
-
Assessment of Sedation:
-
Onset of Sedation: Time from injection to the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
Duration of Sedation: Time from the loss to the spontaneous recovery of the righting reflex.
-
-
Physiological Monitoring: Throughout the sedation period, key physiological parameters should be monitored, including heart rate, respiratory rate, and oxygen saturation (SpO2) using appropriate non-invasive monitoring equipment.
-
Data Analysis: Data on onset, duration, and physiological parameters should be compared between groups using appropriate statistical tests, such as a Student's t-test or ANOVA, with a p-value of <0.05 considered statistically significant.
Conclusion: Is Pentobarbital a Viable Alternative?
Based on the available data, pentobarbital can be considered a viable, and in some contexts, a superior alternative to chloral betaine (chloral hydrate). It demonstrates a higher efficacy in inducing sedation. However, this is counterbalanced by a significantly longer recovery period and its own set of potential adverse effects, including profound respiratory and cardiovascular depression.
For researchers, the choice between these two agents should be guided by the specific requirements of the experimental protocol:
-
For short, non-painful procedures requiring a high success rate of sedation: Pentobarbital may be advantageous, provided that the extended recovery time is factored into the experimental design and animal care protocols.
-
For studies where rapid recovery is critical or where cardiovascular function is a key endpoint: The potential for prolonged sedation and cardiovascular depression with pentobarbital might make other alternatives more suitable. The specific impact of chloral hydrate on these systems must also be carefully considered.
-
For neurological studies, particularly those involving ischemia: Pentobarbital may offer a neuroprotective effect that could confound results, a factor that must be carefully controlled for and considered in the interpretation of the data.[8]
Ultimately, the decision requires a careful weighing of the need for effective sedation against the potential for confounding effects on experimental outcomes and the welfare of the research animals. Pilot studies are recommended to determine the optimal agent and dosage for a specific experimental paradigm.
References
- 1. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GABAA receptors containing the α4 subunit by GABA and pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Triclofos Sodium? [synapse.patsnap.com]
- 5. peerj.com [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. Anaesthetic effects of chloral hydrate, pentobarbitone and urethane in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison effect of pentobarbital sodium with chloral hydrate anesthesia on post-ischemic damage in an experimental model of focal cerebral ischemia - Physiology and Pharmacology [ppj.phypha.ir]
A Comparative Guide to Natural Alternatives for Chemical Sedatives in Laboratory Research
In the realm of laboratory research, the use of sedatives is often crucial for managing animal stress and ensuring the validity of experimental outcomes. While chemical sedatives like benzodiazepines are effective, there is a growing interest in natural alternatives that may offer similar efficacy with fewer side effects. This guide provides a detailed comparison of prominent natural sedatives—Apigenin (from Chamomile), Valerenic Acid (from Valerian), Kavalactones (from Kava), and L-theanine (from Green Tea)—against the conventional chemical sedative, Diazepam. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and mechanisms of action.
Comparative Efficacy of Natural vs. Chemical Sedatives
The sedative and anxiolytic properties of these natural compounds have been quantified in various preclinical animal models. The following tables summarize key performance data from studies comparing these compounds to Diazepam, a standard benzodiazepine.
Table 1: Anxiolytic Effects in the Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
| Compound | Animal Model | Dosage | Mean Time in Open Arms (% of Total Time) | Citation |
| Control (Saline) | Wistar Rats | - | 15.2% | [1] |
| Diazepam | Wistar Rats | 15 mg/kg p.o. | 35.8% | [1] |
| Kava Extract (LI 150) | Wistar Rats | 120 mg/kg p.o. | 28.5% | [1] |
| Kava Extract (LI 150) | Wistar Rats | 240 mg/kg p.o. | 32.1% | [1] |
| Control (Saline) | WKY Rats | - | ~20% (approx. from graph) | [2][3] |
| L-theanine | WKY Rats | 0.4 mg/kg/day | ~40% (approx. from graph) | [2][3] |
| Apigenin | Mice | 10-fold increase from anxiolytic dose | Showed mild sedative effect | [4] |
Table 2: Sedative Effects in the Pentobarbital-Induced Sleep Test
This test measures the hypnotic effects of a substance by observing its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital.
| Compound | Animal Model | Dosage | Mean Sleep Duration (minutes) | Citation |
| Control (Saline + Pentobarbital) | Mice | 30 mg/kg i.p. Pentobarbital | ~18 | [5] |
| Diazepam | Mice | 3 mg/kg i.p. | ~45 | [5] |
| Apigenin | Mice | 0.6 mg/kg p.o. | Increased sleep duration | [6] |
| Valerian Extract | Mice | 300 mg/kg | Increased sleep duration by 49% relative to control | [7] |
Mechanisms of Action: Signaling Pathways
The sedative and anxiolytic effects of both natural compounds and benzodiazepines are primarily mediated through the modulation of neurotransmitter systems in the central nervous system, particularly the gamma-aminobutyric acid (GABA) system.
GABAergic Modulation by Benzodiazepines, Apigenin, and Valerenic Acid
Benzodiazepines, like Diazepam, are positive allosteric modulators of the GABA-A receptor. They bind to a specific site (the benzodiazepine site) located at the interface of the α and γ subunits, which increases the receptor's affinity for GABA. This leads to a more frequent opening of the chloride (Cl-) channel, hyperpolarization of the neuron, and an overall inhibitory effect on neurotransmission.[8]
Apigenin, a flavonoid from chamomile, also exerts its effects by binding to the central benzodiazepine receptors.[4] It acts as a competitive ligand at this site, producing anxiolytic effects.[4][9]
Valerenic acid, a key component of Valerian, modulates the GABA-A receptor but through a different mechanism. It binds to a site on the β2 or β3 subunits, which is distinct from the benzodiazepine binding site.[8][10][11] This interaction also enhances the GABA-induced chloride current, leading to sedation.[10][[“]] This distinct binding site means its effects are not blocked by the benzodiazepine antagonist flumazenil.[10]
Caption: GABA-A receptor modulation by different sedative compounds.
Multi-Target Mechanism of Kavalactones
Kavalactones from the Kava plant have a more complex pharmacological profile. While they do potentiate GABA-A receptor function, their mechanism is not fully understood and appears to be distinct from the benzodiazepine site.[13] Additionally, kavalactones have been shown to inhibit voltage-gated sodium and calcium channels, which can reduce neuronal excitability.[14][] They may also inhibit the reuptake of neurotransmitters like norepinephrine and dopamine.[14]
Caption: Multi-target mechanism of action for Kavalactones.
Glutamatergic Modulation by L-theanine
L-theanine presents a different mechanism of action, primarily interacting with the glutamatergic system. It is known to be an antagonist of glutamate receptors, such as the NMDA, AMPA, and Kainate receptors.[16][17] By blocking these excitatory receptors, L-theanine can reduce neuronal excitation, leading to a state of relaxation without sedation.[18][19] Some studies also suggest it can increase levels of GABA, serotonin, and dopamine in the brain.[17]
Caption: L-theanine's mechanism via glutamate receptor antagonism.
Experimental Protocols
Detailed and consistent methodologies are critical for the reliable assessment of sedative and anxiolytic compounds. Below are representative protocols for key behavioral assays mentioned in this guide.
Protocol 1: Elevated Plus-Maze (EPM) Test
This protocol is adapted from methodologies used in comparative studies of anxiolytic agents.[1][20]
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Animals: Male Wistar rats or BALB/c mice. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer the test compound (e.g., Kava extract, Diazepam) or vehicle (e.g., saline) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test (typically 30-60 minutes).
-
Place the animal gently onto the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.
-
-
Data Analysis: Score the video recordings for the number of entries into and the time spent in the open and closed arms. The primary measure of anxiolytic activity is the percentage of time spent in the open arms [(Time in open arms / Total time in both arms) x 100].
Protocol 2: Pentobarbital-Induced Sleep Test
This protocol is based on standard methods for evaluating hypnotic drug efficacy.[5][21][22]
-
Objective: To assess the sedative-hypnotic effect of a test compound.
-
Animals: Male albino mice. Animals should be fasted for 12-24 hours before the experiment to ensure consistent drug absorption.
-
Procedure:
-
Administer the test compound (e.g., Valerian extract, Diazepam) or vehicle intraperitoneally (i.p.).
-
After a 30-minute absorption period, administer a sub-hypnotic dose of sodium pentobarbital (e.g., 30 mg/kg, i.p.) to induce sleep.
-
Immediately observe the animal for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency .
-
The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
The time from the loss to the spontaneous recovery of the righting reflex is measured as the sleep duration .
-
-
Data Analysis: Compare the mean sleep latency and sleep duration between the control group and the groups treated with the test compounds. A significant increase in sleep duration or decrease in sleep latency indicates a hypnotic effect.
Experimental Workflow Visualization
The screening of novel sedative compounds typically follows a multi-stage process, from initial compound selection to in-depth behavioral analysis.
Caption: A typical in-vivo workflow for screening sedative compounds.
References
- 1. Anxiolytic-like effects of kava-kava in the elevated plus maze test--a comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-theanine on anxiety-like behavior, cerebrospinal fluid amino acid profile, and hippocampal activity in Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L-theanine on Anxiety-like Behavior, Cerebrospinal Fluid Amino Acid Profile, and Hippocampal Activity in Wistar Kyoto Rats (P14-022-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin, a component of Matricaria recutita flowers, is a central benzodiazepine receptors-ligand with anxiolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Novel Theanine Complex, Mg-L-Theanine Improves Sleep Quality via Regulating Brain Electrochemical Activity [frontiersin.org]
- 8. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]
- 9. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Extracts of kava (Piper methysticum) induce acute anxiolytic-like behavioral changes in mice [pubmed.ncbi.nlm.nih.gov]
- 14. Kavalactone - Wikipedia [en.wikipedia.org]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. L-Theanine reduces psychological and physiological stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. protocols.io [protocols.io]
- 21. brieflands.com [brieflands.com]
- 22. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Cloral Betaine and Competing Hypnotic Agents for Researchers and Drug Development Professionals
A comprehensive review of available clinical data comparing the efficacy, safety, and mechanistic pathways of cloral betaine against other prominent hypnotic agents, including benzodiazepines and Z-drugs.
Introduction
This compound, a complex of chloral hydrate and betaine, functions as a sustained-release prodrug of chloral hydrate. Historically, chloral hydrate was one of the earliest synthetic hypnotics used in clinical practice. While its use has diminished with the advent of newer agents, it remains a relevant subject of study, particularly in specific patient populations. This guide provides a detailed comparison of this compound (via its active metabolite, chloral hydrate) with other classes of hypnotic drugs, supported by experimental data from head-to-head clinical trials. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the relative performance of these compounds.
Comparative Efficacy of Hypnotic Agents
Clinical studies comparing chloral hydrate with other hypnotics have primarily been conducted in specific populations, such as geriatric patients with insomnia and pediatric patients undergoing procedural sedation. The following tables summarize the quantitative data from these key comparative trials.
Table 1: Chloral Hydrate vs. Triazolam in Geriatric Insomnia
| Outcome Measure | Chloral Hydrate (500 mg) | Triazolam (0.50 mg) | Placebo |
| Patient's Global Evaluation of Effectiveness | Not significantly better than placebo | Significantly better than placebo and both doses of chloral hydrate | - |
| Sleep Latency (Patient Estimated) | No significant decrease | Significant decrease compared to placebo | - |
| Total Sleep Time (Patient Estimated) | Less than Triazolam 0.25 mg | Longer than Chloral Hydrate 500 mg | - |
| Number of Awakenings (Patient Estimated) | Similar to placebo | Significantly lower than placebo and Chloral Hydrate 500 mg | - |
Data from a double-blind, crossover study in 27 geriatric patients with insomnia.[1]
Table 2: Chloral Hydrate vs. Diazepam for Pediatric Sedation
| Outcome Measure | Chloral Hydrate (50 mg/kg) | Diazepam (0.3 mg/kg) | Diazepam (0.6 mg/kg) |
| Asleep Patients (first 60 min) | Significantly more than both diazepam doses | - | - |
| Movement and Crying | No statistically significant difference | No statistically significant difference | No statistically significant difference |
| Vomiting (Adverse Event) | One patient (also occurred with diazepam) | One patient (also occurred with chloral hydrate) | - |
Data from a double-blind study in 30 healthy children aged 20 to 48 months requiring sedation for dental procedures.[2][3]
Table 3: Chloral Hydrate vs. Midazolam for Pediatric Procedural Sedation
| Outcome Measure | Chloral Hydrate (75 mg/kg) | Midazolam (0.5 mg/kg) |
| Successful Scan Completion | 100% (11/11) | 50% (11/22) |
| Need for Supplementary Dosing | 9% (1/11) | 55% (12/22) |
Data from a double-blind, randomized trial in 40 children aged 2 months to 8 years undergoing neuroimaging.[4][5]
Experimental Protocols
Chloral Hydrate vs. Triazolam in Geriatric Insomnia
-
Study Design: A double-blind, crossover study.
-
Participants: 27 geriatric patients (mean age 70 years) with a diagnosis of insomnia.
-
Interventions: Patients received five consecutive nights of each of the following treatments in a Latin Square design: chloral hydrate 250 mg, chloral hydrate 500 mg, triazolam 0.25 mg, triazolam 0.50 mg, and placebo.
-
Outcome Measures: Subjective estimates of sleep were collected each morning following treatment. This included a global evaluation of effectiveness, sleep latency, total sleep time, and the number of awakenings.[1]
Chloral Hydrate vs. Diazepam in Pediatric Sedation
-
Study Design: A double-blind, comparative study.
-
Participants: 30 healthy children, aged 20 to 48 months, who exhibited negative behavior during a screening visit and required at least two restorative dental appointments with sedation.
-
Interventions: Each child received either 0.3 mg/kg or 0.6 mg/kg of diazepam at one visit and 50 mg/kg of chloral hydrate at another visit. All children were restrained in a Papoose Board and received 50% nitrous oxide/oxygen during treatment.
-
Outcome Measures: The degree of sleep, body movement, crying, pulse rate, respiratory rate, and blood oxygen saturation were monitored before and during the procedures.[2][3]
Chloral Hydrate vs. Midazolam for Pediatric Neuroimaging Sedation
-
Study Design: A double-blind, randomized clinical trial.
-
Participants: 40 children, aged 2 months to 8 years, requiring sedation for an outpatient neuroimaging study.
-
Interventions: Patients received either oral chloral hydrate (75 mg/kg, maximum 2 g) or oral midazolam (0.5 mg/kg, maximum 10 mg). Supplemental doses were administered if sedation was inadequate after 30 minutes.
-
Outcome Measures: Efficacy was determined by the ability to complete the intended scan. Safety was monitored through changes in arterial blood pressure, oxygen saturation, pulse, and respiration.[4][5]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound's active metabolite, chloral hydrate, as well as for benzodiazepines and Z-drugs, involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. However, the specific binding sites and subunit selectivity differ, leading to variations in their pharmacological profiles.
GABA-A Receptor Signaling Pathway
Allosteric Modulation by Hypnotic Agents
References
- 1. The efficacy of triazolam and chloral hydrate in geriatric insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A comparison of chloral hydrate and diazepam sedation in young children. | Semantic Scholar [semanticscholar.org]
- 3. A comparison of chloral hydrate and diazepam sedation in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloral hydrate versus midazolam for sedation of children for neuroimaging: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Analysis: Cloral Betaine Versus Newer Hypnotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety profile of the traditional hypnotic agent, Cloral Betaine, against newer compounds, primarily focusing on the non-benzodiazepine receptor agonists, commonly known as "Z-drugs" (zolpidem, eszopiclone, and zaleplon). The information presented is intended to support research and drug development efforts by summarizing available safety data, outlining common experimental methodologies, and illustrating relevant biological and procedural pathways.
Executive Summary
This compound, a pro-drug of chloral hydrate, has a long history of use for the short-term management of insomnia. However, its use has declined with the advent of newer hypnotic agents, largely due to concerns about its safety profile and potential for drug interactions. The newer "Z-drugs" were developed to offer a more favorable safety and tolerability profile compared to older sedative-hypnotics like benzodiazepines and barbiturates. This guide synthesizes available data to facilitate an objective comparison.
Comparative Safety Data
Direct, head-to-head clinical trials comparing the safety of this compound with newer hypnotics are scarce. The following tables summarize quantitative adverse event data from placebo-controlled and comparative studies. It is crucial to note that the data for this compound and the newer agents are often from different study populations and methodologies, limiting direct comparison.
Table 1: Adverse Event Profile of this compound (from various studies)
| Adverse Event | Incidence (%) | Study Population/Notes |
| Gastrointestinal | ||
| Nausea, Vomiting, Gastritis | Not specified | Known irritant effects on the gastrointestinal mucosa. |
| Central Nervous System | ||
| Drowsiness, Dizziness, Ataxia | Not specified | Common dose-related effects. |
| Confusion, Disorientation | Not specified | More frequent in the elderly. |
| Cardiovascular | ||
| Cardiac Arrhythmias | Not specified | A serious concern, particularly in patients with pre-existing cardiac conditions. |
| Other | ||
| Dependence and Withdrawal | Reported | Risk with prolonged use. Abrupt discontinuation can lead to delirium and seizures.[1] |
| Drug Interactions | Significant | Potentiates CNS depressants, including alcohol. Interacts with coumarin anticoagulants. |
| Recent Open-Label Trial | ||
| Serious Adverse Events | 0% | A 14-day open-label trial in 100 adults with severe insomnia reported no serious adverse effects.[2] |
| Retrospective Case Series | ||
| Adverse Events (including falls) | 0% | A retrospective study of 14 inpatients with treatment-resistant schizophrenia receiving chloral hydrate as an add-on for 10 days reported no adverse events.[3][4] |
Table 2: Adverse Event Profile of Zolpidem (from placebo-controlled trials)
| Adverse Event | Incidence (%) with Zolpidem | Incidence (%) with Placebo | Study Population/Notes |
| Drowsiness | 8 | 5 | Data from a pool of short-term (up to 10 nights) placebo-controlled trials in adults with chronic insomnia. |
| Dizziness | 5 | 3 | |
| Diarrhea | 3 | 2 | |
| Drugged Feeling | 3 | 0 | |
| Other Notable AEs | |||
| Amnesia, Hallucinations, Sleepwalking | Reported | Post-marketing reports and some clinical trial data indicate a risk of complex sleep-related behaviors.[5][6] |
Table 3: Adverse Event Profile of Eszopiclone (from a 12-week placebo-controlled trial in older adults)
| Adverse Event | Incidence (%) with Eszopiclone (2 mg) | Incidence (%) with Placebo |
| Headache | 13.9 | 12.4 |
| Unpleasant Taste | 12.4 | 1.5 |
| Nasopharyngitis | 5.7 | 6.2 |
| Dizziness | Not specified in this table | |
| Somnolence | Not specified in this table | |
| Overall AEs | 59.3 | 50.5 |
Source: A 12-week, randomized, double-blind, placebo-controlled study in older adults with primary and comorbid insomnia.[7]
Table 4: Adverse Event Profile of Zaleplon (from long-term placebo-controlled trials)
| Adverse Event | Incidence (%) with Zaleplon (5 or 10 mg) | Incidence (%) with Zaleplon (20 mg) | Incidence (%) with Placebo |
| Headache | 30 | 35 | 31 |
| Somnolence | 6 | 7 | 4 |
| Dizziness | 7 | 9 | 7 |
| Nausea | 6 | 7 | 7 |
Source: Pooled data from 28 and 35-night placebo-controlled clinical trials.[8]
Experimental Protocols
Detailed experimental protocols for the safety assessment of hypnotic drugs are often proprietary. However, based on regulatory guidelines and published clinical trial methodologies, a standard safety evaluation protocol for a new hypnotic compound would typically include the following components.
1. Adverse Event Monitoring and Reporting:
-
Methodology: Spontaneous reporting by subjects and systematic inquiry by investigators at each study visit using a standardized questionnaire. Adverse events are coded using a standardized medical dictionary (e.g., MedDRA). The severity (mild, moderate, severe) and relationship to the study drug (unrelated, possibly, probably, definitely related) are assessed by the investigator.
-
Serious Adverse Events (SAEs): Defined as any event that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly. SAEs are required to be reported to regulatory authorities within a short timeframe.
2. Next-Day Residual Effects Assessment:
-
Methodology: A battery of psychomotor and cognitive tests are administered the morning after drug intake. Common tests include:
-
Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and executive function.
-
Choice Reaction Time (CRT): Measures alertness and motor speed.
-
Word List Memory Task: Evaluates short-term memory.
-
Driving Simulator Tests: Provides a functional assessment of cognitive and psychomotor skills relevant to daily activities.[9][10]
-
Multiple Sleep Latency Test (MSLT): Objectively measures physiological sleepiness.[11]
-
3. Withdrawal and Rebound Insomnia Assessment:
-
Methodology: Following a period of regular use, the study drug is replaced with a placebo in a blinded manner. Sleep parameters are monitored using polysomnography and sleep diaries to assess for rebound insomnia (a worsening of sleep beyond baseline levels). Withdrawal symptoms are systematically assessed using a validated scale, such as the Benzodiazepine Withdrawal Symptom Questionnaire (BWSQ).[1][12]
4. Clinical Laboratory and Vital Signs Monitoring:
-
Methodology: Standard hematology, blood chemistry, and urinalysis are performed at baseline and at the end of the treatment period. Vital signs (blood pressure, heart rate, respiratory rate, and temperature) are monitored at each study visit. Electrocardiograms (ECGs) are often performed to assess for any cardiac effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for GABA-A receptor agonist hypnotics and potential adverse effect pathways.
References
- 1. Sedative, Hypnotic, Anxiolytic Use Disorders Clinical Presentation: History, Physical [emedicine.medscape.com]
- 2. pharmanovia.com [pharmanovia.com]
- 3. Short-term chloral hydrate as an add-on treatment may improve sleep and alleviate agitation in inpatients with treatment resistant schizophrenia: a retrospective case series study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term chloral hydrate as an add-on treatment may improve sleep and alleviate agitation in inpatients with treatment resistant schizophrenia: a retrospective case series study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- 6. Adverse Reactions to Zolpidem: Case Reports and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Effect of Eszopiclone 2 mg on Sleep/Wake Function in Older Adults with Primary and Comorbid Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side Effects of Sonata (zaleplon): Interactions & Warnings [medicinenet.com]
- 9. Next-day residual effects of hypnotics in DSM-IV primary insomnia: a driving simulator study with simultaneous electroencephalogram monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcsm.aasm.org [jcsm.aasm.org]
- 12. Treatment of sedative–hypnotic dependence (Chapter 13) - Effective Treatments in Psychiatry [cambridge.org]
A Comparative Analysis of Cloral Betaine and Alternatives for the Management of Severe Insomnia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Cloral betaine, a sedative-hypnotic agent, with alternative treatments for severe insomnia. This compound is a complex of chloral hydrate and betaine, with its primary therapeutic action derived from its active metabolite, trichloroethanol. This document synthesizes available experimental data to offer an objective comparison of its efficacy, safety, and mechanisms of action against commonly prescribed hypnotics, namely the benzodiazepine temazepam and the non-benzodiazepine "Z-drug" zolpidem.
Executive Summary
This compound, through its active metabolite trichloroethanol, demonstrates efficacy in the short-term management of severe insomnia by reducing sleep latency and the number of awakenings.[1] Its mechanism of action involves the potentiation of GABA-A receptors, inhibition of NMDA receptors, and modulation of serotonin receptors.[2][3][4] Comparative analysis with temazepam and zolpidem, which primarily act as positive allosteric modulators of GABA-A receptors, reveals differences in receptor selectivity and potential side effect profiles. While direct cross-study validation of this compound against these agents is limited, this guide consolidates data from individual clinical trials to facilitate an evidence-based comparison. A recent open-label trial (RESTORE) on chloral hydrate has shown promising topline results in improving severe insomnia, with full data anticipated in 2025.[5]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize quantitative data from various studies on chloral hydrate (the active component of this compound), temazepam, and zolpidem. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.
Table 1: Efficacy of Hypnotics in the Treatment of Insomnia
| Outcome Measure | Chloral Hydrate | Temazepam | Zolpidem |
| Sleep Latency (Time to fall asleep) | Significant reduction.[5][6] | Significant reduction compared to placebo.[7][8] | Significant reduction compared to placebo.[9][10] |
| Total Sleep Time | Increased. | Increased compared to placebo.[8] | Increased compared to placebo.[9] |
| Number of Awakenings | Reduced.[1] | Reduced frequency of nocturnal awakenings.[7] | Reduced number of awakenings.[11] |
| Sleep Quality | Significant improvement reported by patients.[5] | Rated as effective and superior to placebo for general sleep quality.[7] | Improved sleep quality.[9] |
Table 2: Safety and Adverse Effects Profile
| Adverse Effect | Chloral Hydrate | Temazepam | Zolpidem |
| Next-day Residual Effects (Drowsiness) | Can cause drowsiness.[12] | Residual effects similar to or less than placebo in some studies.[7] | No significant next-day residual sedation observed in some long-term studies.[10] |
| Gastrointestinal Issues | Gastric irritation (can be minimized by taking with meals).[13] | Generally well-tolerated. | Generally well-tolerated. |
| Dependence and Withdrawal | Dependence has been reported.[12] | Risk of dependence with use beyond 2-4 weeks.[14] | Risk of dependence, recommended for short-term use.[15] |
| Other Notable Side Effects | Risk of cardiac rhythm disorders, neuropsychiatric effects.[13] | Increased risk of falls and traffic collisions in older adults.[14] | Complex sleep-related behaviors (e.g., sleepwalking), amnesia.[16] |
Experimental Protocols
The clinical evaluation of hypnotic drugs typically follows a standardized protocol to ensure the collection of robust and comparable data. Below is a detailed methodology representative of key experiments cited in the evaluation of this compound and its alternatives.
A. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.[11][17]
-
Participants: Adults (e.g., 18-75 years) with a diagnosis of severe or chronic primary insomnia, often confirmed by a score on a validated scale such as the Insomnia Severity Index (ISI) ≥22.[18][19]
-
Exclusion Criteria: Include pregnancy, breastfeeding, history of substance abuse, and concomitant use of medications that significantly affect sleep.[12]
-
Intervention: Participants are randomly assigned to receive the investigational drug (e.g., chloral hydrate, temazepam, or zolpidem) or a matching placebo for a specified duration (e.g., 14 days to 12 weeks).[5][20] Dosing may be fixed or titrated based on clinical response and tolerability.
B. Efficacy Assessment:
-
Primary Endpoint: The primary measure of efficacy is often the change from baseline in a patient-reported outcome, such as the Insomnia Severity Index (ISI) score.[1][5]
-
Secondary Endpoints:
-
Polysomnography (PSG): Objective measurement of sleep parameters including sleep onset latency (SOL), wake after sleep onset (WASO), total sleep time (TST), and sleep architecture (e.g., percentage of REM and non-REM sleep stages).[10][21]
-
Sleep Diaries: Daily patient-recorded data on subjective sleep parameters like SOL, TST, number of awakenings, and sleep quality.[1]
-
Questionnaires: Standardized questionnaires to assess sleep quality, daytime functioning, and overall patient global impression (PGI).[11][22]
-
C. Safety Assessment:
-
Adverse Event Monitoring: Spontaneous reports of adverse events are collected throughout the study.
-
Vital Signs and Laboratory Tests: Regular monitoring of vital signs and standard clinical laboratory tests.
-
Next-day Functioning: Assessed using tools like the Multiple Sleep Latency Test (MSLT) or standardized performance tests.[10]
Mandatory Visualization
Signaling Pathways
The therapeutic effects of this compound and its alternatives are primarily mediated through the modulation of neurotransmitter systems in the central nervous system.
Caption: Comparative signaling pathways of hypnotic agents.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a hypnotic drug.
Caption: Standard experimental workflow for hypnotic drug trials.
Logical Relationships in Mechanism of Action
This diagram illustrates the logical flow from drug binding to the ultimate physiological effect for GABA-A receptor modulating hypnotics.
Caption: Logical flow of GABA-A mediated hypnotic action.
References
- 1. Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 3. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichloroethanol impairs NMDA receptor function in rat mesencephalic and cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmanovia.com [pharmanovia.com]
- 6. A comparison of chloral hydrate and diazepam sedation in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind evaluation of the efficacy and safety of temazepam in outpatients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temazepam's efficacy in patients with sleep onset insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of Zolpidem in the treatment of insomnia disorder for one month: a meta-analysis of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. Long-Term Efficacy and Safety of Zolpidem Extended-Release 12.5 mg, Administered 3 to 7 Nights Per Week for 24 Weeks, in Patients With Chronic Primary Insomnia: A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isrctn.com [isrctn.com]
- 13. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypnotic - Wikipedia [en.wikipedia.org]
- 15. evokewellness.com [evokewellness.com]
- 16. In the Zzz Zone: The Effects of Z-Drugs on Human Performance and Driving - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Double-blind evaluation of the safety and hypnotic efficacy of temazepam in insomniac outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. trial.medpath.com [trial.medpath.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Polysomnography in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Cloral Betaine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Cloral betaine, a sedative-hypnotic agent, requires special handling due to its classification as both a controlled substance and a hazardous waste.
This compound is recognized as a Schedule IV controlled substance by the Drug Enforcement Administration (DEA), indicating a low potential for abuse relative to substances in Schedule III.[1][2] Its disposal is therefore subject to stringent federal regulations. Furthermore, one of its components, chloral hydrate, is categorized by the Environmental Protection Agency (EPA) as a U-listed hazardous waste (U034), necessitating adherence to the Resource Conservation and Recovery Act (RCRA) for its disposal.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the substance in a well-ventilated area to avoid inhalation of any dust or fumes. In case of a spill, isolate the area and follow your institution's established spill cleanup protocol for hazardous chemicals.
Step-by-Step Disposal Protocol
The dual classification of this compound as a controlled substance and a hazardous waste dictates a specific and carefully documented disposal pathway. The following steps provide a general framework; however, it is imperative to consult and adhere to your institution's specific policies and procedures, as well as local and state regulations.
1. Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all waste this compound, including expired or unused material and contaminated items (e.g., weighing boats, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must clearly indicate "Hazardous Waste," "this compound," and the associated hazard characteristics (e.g., Toxic).
2. DEA-Compliant Documentation:
-
As a controlled substance, the disposal of this compound must be meticulously documented.
-
A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed for any destruction of a controlled substance.[5] This form requires signatures from two authorized employees who witnessed the disposal process.[5]
-
Maintain a detailed log of the amount of this compound designated for disposal, including the date and the names of the personnel involved.
3. Engagement with a Reverse Distributor:
-
The primary and recommended method for the disposal of expired or unwanted controlled substances from a DEA registrant is through a "reverse distributor."[5][6][7]
-
A reverse distributor is a company registered with the DEA to handle and dispose of controlled substances.
-
Contact your institution's Environmental Health and Safety (EHS) department to identify and coordinate with an approved reverse distributor. They will provide specific instructions for packaging, labeling, and pickup.
4. Coordination for Hazardous Waste Incineration:
-
Due to its classification as a U-listed hazardous waste, the final disposal method for this compound must be incineration at a RCRA-permitted hazardous waste facility.[8][9]
-
The reverse distributor will typically manage the transportation and final disposal at an appropriate incineration facility.
-
Confirm with your EHS department and the reverse distributor that the selected disposal facility is licensed to handle both controlled substances and U-listed hazardous wastes.
5. On-Site Destruction (Less Common and Highly Regulated):
-
In some instances, on-site destruction of controlled substances may be permissible, but this is a more complex process that requires specific DEA approval and adherence to strict protocols to render the substance "non-retrievable."[5]
-
This method must also comply with EPA regulations for hazardous waste treatment.
-
Given the complexities and regulatory oversight, utilizing a reverse distributor is the standard and recommended practice for research laboratories.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| DEA Schedule | IV | [1][2] |
| EPA Hazardous Waste Code | U034 (for Chloral Hydrate component) | [3][4] |
| Required DEA Form | Form 41 ("Registrants Inventory of Drugs Surrendered") | [5] |
| Recommended Disposal Method | Transfer to a DEA-registered Reverse Distributor for incineration | [5][6][7] |
Experimental Protocols
The proper disposal of this compound is a procedural matter of regulatory compliance rather than an experimental one. The key "protocol" is the strict adherence to the DEA and EPA guidelines as outlined above and as interpreted and implemented by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. Chloral Betaine | C7H14Cl3NO4 | CID 16676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. wku.edu [wku.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. k-state.edu [k-state.edu]
- 7. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 8. brainly.com [brainly.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
Essential Safety and Handling Protocols for Cloral Betaine
For Immediate Reference: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Cloral Betaine must adhere to stringent safety protocols to mitigate risks associated with this hazardous chemical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
This compound is classified as a hazardous substance, known to be harmful if swallowed, and to cause skin and serious eye irritation.[1][2] Adherence to the personal protective equipment (PPE) guidelines, engineering controls, and disposal procedures outlined below is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat made of a chemically resistant material. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a fume hood or if there is a risk of aerosol generation. |
Engineering Controls and Safe Handling Practices
Engineering controls are designed to isolate personnel from chemical hazards. When handling this compound, the following engineering controls and handling practices must be implemented.
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials. The container must be tightly sealed.
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Waste Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be disposed of as hazardous waste.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Segregation: Do not mix this compound waste with other waste streams.
-
Collection: Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste. Expired chloral hydrate, a related compound, should be disposed of via a DEA-registered incinerator, which may be a suitable method for this compound as well.[3]
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process and necessary steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
